molecular formula C3H8N2O B12395678 1,1-Dimethylurea-d6

1,1-Dimethylurea-d6

カタログ番号: B12395678
分子量: 94.15 g/mol
InChIキー: YBBLOADPFWKNGS-WFGJKAKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1-Dimethylurea-d6 is a useful research compound. Its molecular formula is C3H8N2O and its molecular weight is 94.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C3H8N2O

分子量

94.15 g/mol

IUPAC名

1,1-bis(trideuteriomethyl)urea

InChI

InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6)/i1D3,2D3

InChIキー

YBBLOADPFWKNGS-WFGJKAKNSA-N

異性体SMILES

[2H]C([2H])([2H])N(C(=O)N)C([2H])([2H])[2H]

正規SMILES

CN(C)C(=O)N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 1,1-Dimethylurea-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for 1,1-Dimethylurea-d6. This deuterated analog of 1,1-dimethylurea is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of drug metabolism. This document outlines detailed experimental protocols for its synthesis and the analytical methods for assessing its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established methods for the preparation of its non-deuterated counterpart, primarily by substituting dimethylamine with its deuterated isotopic analog, dimethylamine-d6. Two effective methods are presented below.

Synthesis from Dimethylamine-d6 and Urea (Anhydrous Method)

This method, adapted from a high-yield industrial process, involves the reaction of dimethylamine-d6 with urea under anhydrous conditions to produce this compound[1]. This approach is advantageous due to its potentially high conversion rate and the avoidance of aqueous workups that could lead to back-exchange of deuterium atoms.

Experimental Protocol:

  • Reaction Setup: A high-pressure stainless-steel autoclave reactor is charged with urea (1.0 mole equivalent). The reactor is then sealed and purged with an inert gas (e.g., nitrogen or argon).

  • Addition of Reactant: The reactor is cooled, and dimethylamine-d6 (a molar excess of at least 2:1 to urea) is introduced into the vessel[1].

  • Reaction Conditions: The reactor is heated to a temperature between 110°C and 150°C. The reaction is maintained at this temperature under autogenous pressure for a designated period to ensure complete reaction[1].

  • Workup and Purification: After cooling, the excess dimethylamine-d6 is carefully vented and recovered. The solid product is then dissolved in a minimal amount of hot ethanol and recrystallized to yield purified this compound. The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.

Logical Relationship for Anhydrous Synthesis

Synthesis of this compound (Anhydrous Method) Urea Urea Reactor High-Pressure Reactor (110-150°C, Anhydrous) Urea->Reactor DMA_d6 Dimethylamine-d6 DMA_d6->Reactor ReactionMixture Reaction Mixture Reactor->ReactionMixture Cooling Cooling & Venting ReactionMixture->Cooling CrudeProduct Crude this compound Cooling->CrudeProduct Recrystallization Recrystallization (Ethanol) CrudeProduct->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: Workflow for the anhydrous synthesis of this compound.

Synthesis from Dimethylamine-d6 and Sodium Cyanate

This method involves the reaction of a dimethylamine-d6 salt with an alkali metal cyanate in an aqueous solution[2]. While the use of water introduces a potential for H/D back-exchange, this can be minimized by using D₂O as the solvent.

Experimental Protocol:

  • Preparation of Dimethylamine-d6 Salt: Dimethylamine-d6 hydrochloride is dissolved in D₂O.

  • Reaction: In a separate vessel, sodium cyanate (1.0 mole equivalent) is dissolved in D₂O. The dimethylamine-d6 salt solution is then added to the sodium cyanate solution.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a gentle heat, for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated by crystallization. The resulting solid is collected by filtration, washed with a small amount of cold D₂O, and then dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate deuterated solvent.

Determination of Isotopic Purity

The isotopic purity of the synthesized this compound is a critical parameter and is typically assessed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS), either coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful technique for determining the isotopic enrichment of a labeled compound[3].

Experimental Protocol:

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer. For LC-MS, an appropriate chromatographic separation may be employed to ensure the purity of the analyzed peak.

  • Data Acquisition: The mass spectrum is acquired, focusing on the molecular ion region.

  • Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the ions corresponding to the fully deuterated species (d6) and the less-deuterated species (d0 to d5) are measured. The isotopic purity is calculated based on the relative abundance of the d6 isotopologue compared to the sum of all isotopologues. Corrections for the natural abundance of ¹³C and ¹⁵N may be necessary for high-accuracy determinations.

Quantitative Data Presentation

IsotopologueTheoretical m/zObserved IntensityRelative Abundance (%)
C₃H₂D₆N₂O94.10
C₃H₃D₅N₂O93.09
C₃H₄D₄N₂O92.08
C₃H₅D₃N₂O91.07
C₃H₆D₂N₂O90.06
C₃H₇D₁N₂O89.05
C₃H₈N₂O88.04

Note: The observed intensities would be populated with experimental data.

Isotopic Purity Calculation Workflow

Isotopic Purity Determination by Mass Spectrometry Sample This compound Sample HRMS High-Resolution Mass Spectrometer Sample->HRMS Spectrum Mass Spectrum (Molecular Ion Region) HRMS->Spectrum Analysis Analysis of Isotopologue Distribution Spectrum->Analysis Purity Isotopic Purity (%) Analysis->Purity

Caption: Workflow for isotopic purity determination using mass spectrometry.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a straightforward method to assess the degree of deuteration by detecting the presence of any residual, non-deuterated 1,1-dimethylurea.

Experimental Protocol:

  • Sample Preparation: The synthesized this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

  • Data Acquisition: A high-field ¹H NMR spectrum is acquired.

  • Data Analysis: The spectrum is examined for any signals corresponding to the methyl protons of 1,1-dimethylurea. The absence of a signal at approximately 2.7 ppm (the typical chemical shift for the methyl protons in the non-deuterated compound) indicates a high level of deuteration. The isotopic purity can be quantified by comparing the integral of any residual proton signal to the integral of a known internal standard.

Expected ¹H NMR Data

ProtonsExpected Chemical Shift (ppm) in Non-deuterated CompoundExpected Observation in this compound
-N(CH₃)₂~2.7Signal should be absent or significantly diminished
-NH₂VariableSignal present

This technical guide provides a foundational understanding of the synthesis and isotopic purity assessment of this compound. Researchers and drug development professionals can utilize these protocols as a starting point for their specific applications, with the understanding that optimization of reaction conditions and analytical methods may be necessary to achieve the desired product specifications.

References

1,1-Dimethylurea-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1,1-Dimethylurea-d6, a deuterated isotopologue of 1,1-Dimethylurea. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering key data, experimental insights, and visualizations to support advanced research and application.

Core Compound Data

This compound is a stable, isotopically labeled form of 1,1-Dimethylurea where six hydrogen atoms on the methyl groups have been replaced with deuterium. This labeling is invaluable for a range of scientific applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based quantification.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, with data for the non-deuterated analogue provided for comparison.

PropertyThis compound1,1-Dimethylurea
CAS Number 1219802-32-0[1][2][3][4][5]598-94-7
Molecular Formula C₃H₂D₆N₂OC₃H₈N₂O
Molecular Weight 94.15 g/mol 88.11 g/mol
Appearance White to off-white crystalline solidWhite crystalline powder
Purity ≥98%≥98%

Applications in Research and Development

While specific experimental data for this compound is not extensively published, its primary utility lies in its role as a tracer and internal standard in studies involving its non-deuterated counterpart, 1,1-Dimethylurea. The applications of 1,1-Dimethylurea are diverse, spanning pharmaceuticals, agriculture, and polymer science.

Key Application Areas of 1,1-Dimethylurea:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

  • Agrochemicals: It is used in the formulation of herbicides and fungicides, acting as a stabilizer and enhancing their performance.

  • Organic Synthesis: Employed as a reagent and a polar solvent in a variety of organic reactions.

  • Polymer Industry: Acts as a building block in the production of polymers and resins.

The logical workflow for utilizing 1,1-Dimethylurea and its deuterated analogue in research is depicted in the following diagram.

G cluster_synthesis Synthesis & Preparation cluster_application Research Applications cluster_isotopic Isotopic Labeling Applications (d6) Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Pharm Pharmaceutical Intermediate Characterization->Pharm Agro Agrochemical Formulation Characterization->Agro Polymer Polymer Synthesis Characterization->Polymer Reagent Organic Synthesis Reagent Characterization->Reagent Metabolism Metabolic Tracer Studies Characterization->Metabolism Quantification Internal Standard for Mass Spectrometry Characterization->Quantification Mechanism Mechanistic Pathway Elucidation Characterization->Mechanism

General Research Workflow for 1,1-Dimethylurea and its d6 Analogue.

Experimental Protocols: Synthesis of 1,1-Dimethylurea

The synthesis of 1,1-Dimethylurea is a well-established process. A common laboratory-scale procedure involves the reaction of dimethylamine with an isocyanate precursor. The following is a generalized protocol based on documented synthetic routes. A detailed, specific protocol for the synthesis of this compound would involve the use of deuterated dimethylamine.

Materials:

  • Dimethylamine (or Dimethylamine-d6)

  • Sodium Cyanate

  • Hydrochloric Acid

  • Deionized Water

  • Organic Solvent (e.g., Ethanol)

  • Activated Carbon

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Vacuum filtration apparatus

  • Crystallization dish

Procedure:

  • Reaction Setup: A solution of sodium cyanate in water is prepared in the three-neck flask equipped with a stirrer, thermometer, and reflux condenser.

  • Addition of Amine: An aqueous solution of dimethylamine is added to the flask.

  • Reaction: The mixture is heated and stirred for several hours to facilitate the reaction.

  • Workup: The reaction mixture is concentrated under reduced pressure.

  • Crystallization: The concentrate is cooled to induce crystallization of the product.

  • Purification: The crude product is collected by vacuum filtration and can be further purified by recrystallization from a suitable solvent, such as water or ethanol, often with the addition of activated carbon to remove colored impurities.

  • Drying: The purified crystals are dried under vacuum to yield the final product.

The following diagram illustrates the key steps in the synthesis of 1,1-Dimethylurea.

G Reactants Dimethylamine + Sodium Cyanate Reaction Reaction in Aqueous Solution (Heating & Stirring) Reactants->Reaction Concentration Reduced Pressure Concentration Reaction->Concentration Crystallization Cooling & Crystallization Concentration->Crystallization Purification Recrystallization Crystallization->Purification Product 1,1-Dimethylurea Purification->Product

Synthetic Pathway for 1,1-Dimethylurea.

Signaling Pathways and Metabolic Fate

Specific signaling pathways directly modulated by 1,1-Dimethylurea are not well-documented in publicly available literature. However, as a small molecule, its metabolic fate and potential interactions can be investigated using its deuterated form, this compound. Such studies would typically involve administering the labeled compound and tracing its biotransformation and excretion products using techniques like mass spectrometry and NMR. This approach allows for the unambiguous identification of metabolites and provides insights into the metabolic pathways involved.

This technical guide provides a foundational understanding of this compound, highlighting its key properties and its crucial role as a tool in advancing scientific research. Further experimental investigations are warranted to fully elucidate its biological activities and expand its applications.

References

Commercial Suppliers and Technical Guide for 1,1-Dimethylurea-d6

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Dimethylurea-d6, a deuterated analog of 1,1-Dimethylurea. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on commercial sourcing, analytical applications, and relevant experimental procedures. The guide includes a summary of commercial suppliers, key physicochemical data, a detailed experimental protocol for its use as an internal standard in mass spectrometry, and a workflow diagram for quantitative analysis.

Introduction to this compound

This compound is a stable isotope-labeled version of 1,1-Dimethylurea, where the six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[1] The near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process and improving the accuracy and precision of quantification.[2]

The unlabeled compound, 1,1-Dimethylurea, is a versatile chemical used in various industrial and research applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals, a component in polymer science, and a reagent in analytical chemistry.[3]

Commercial Suppliers of this compound

The following table summarizes the commercial suppliers of this compound, providing key information for procurement.

SupplierProduct NameCAS NumberMolecular FormulaPurity/Isotopic EnrichmentCatalog Number/Link
CDN Isotopes 1,1-Dimethyl-d6-urea100040-93-5C₃D₆H₂N₂O99 atom % DD-6143
Alsachim This compound100040-93-5C₃D₆H₂N₂OIsotopic purity: >99%S-1456
Toronto Research Chemicals This compound100040-93-5C₃D₆H₂N₂ONot specifiedD494807
Santa Cruz Biotechnology This compound100040-93-5C₃D₆H₂N₂ONot specifiedsc-223123

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of 1,1-Dimethylurea. The properties of the deuterated form are expected to be very similar.

PropertyValueReference
Chemical Name 1,1-Dimethylurea[4]
Synonyms N,N-Dimethylurea, DMU[4]
CAS Number 598-94-7
Molecular Formula C₃H₈N₂O
Molecular Weight 88.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 180-185 °C
Solubility Soluble in water
logP -0.490

Experimental Protocol: Quantitative Analysis of 1,1-Dimethylurea using this compound as an Internal Standard by LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of 1,1-Dimethylurea in a given matrix, using this compound as an internal standard. This protocol is based on established methods for the analysis of related compounds and general principles of quantitative mass spectrometry.

Materials and Reagents
  • 1,1-Dimethylurea (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Preparation of Stock and Working Solutions
  • 1,1-Dimethylurea Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,1-Dimethylurea and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of 1,1-Dimethylurea by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the sample (e.g., plasma, urine, or environmental water sample) into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to the sample and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient: A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 1,1-Dimethylurea: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the standard).

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the standard).

    • Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for both 1,1-Dimethylurea and this compound.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of 1,1-Dimethylurea in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for a quantitative analysis using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection (e.g., Plasma, Urine) add_is Addition of This compound (Internal Standard) sample->add_is extraction Protein Precipitation (e.g., with Acetonitrile) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Supernatant Transfer to LC Vial centrifuge->supernatant lcms LC-MS/MS Analysis (Separation & Detection) supernatant->lcms integration Peak Area Integration lcms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Construction ratio->calibration quantification Quantification of Unknown Samples calibration->quantification

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Potential Metabolic Considerations

Currently, there is limited specific information available in the scientific literature regarding the detailed metabolic pathway of 1,1-Dimethylurea in mammals. However, based on the metabolism of other urea derivatives, it is plausible that it may undergo enzymatic hydrolysis or other biotransformations. Further research is needed to elucidate the specific metabolic fate of this compound. The non-deuterated form, 1,3-dimethylurea, has been shown to be readily biodegradable in soil.

Conclusion

This compound is a valuable tool for researchers and scientists requiring accurate and precise quantification of 1,1-Dimethylurea. Its commercial availability from several suppliers facilitates its use in various analytical applications, particularly in drug development and environmental monitoring. The provided experimental protocol offers a robust starting point for developing and validating quantitative LC-MS/MS methods. The workflow diagram visually summarizes the key steps in utilizing this deuterated internal standard for reliable analytical measurements.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Dimethylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated dimethylurea. Due to the limited availability of direct experimental data for the deuterated analogues, this document synthesizes information on the non-deuterated forms (N,N-dimethylurea and N,N'-dimethylurea), established principles of kinetic isotope effects, and synthetic methodologies for isotopic labeling. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are interested in the application of deuterated compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes.

Introduction to Deuterated Dimethylurea

Deuterium (²H or D), a stable isotope of hydrogen, contains a neutron in its nucleus, making it approximately twice as heavy as protium (¹H). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, resulting in a phenomenon known as the kinetic isotope effect (KIE).[1][2] In drug discovery, the strategic replacement of hydrogen with deuterium at metabolically susceptible positions can slow down enzymatic degradation, leading to improved pharmacokinetic profiles.[3]

Dimethylurea exists as two isomers: 1,1-dimethylurea (N,N-dimethylurea) and 1,3-dimethylurea (N,N'-dimethylurea). Deuteration can be applied to the methyl groups (e.g., d₃ or d₆) or the amine protons. This guide will cover the general properties and synthesis of deuterated forms of both isomers.

Physical and Chemical Properties

N,N-Dimethylurea (1,1-Dimethylurea)
PropertyNon-Deuterated ValueEstimated Deuterated (d₆) Value
Molecular Formula C₃H₈N₂OC₃H₂D₆N₂O
Molecular Weight 88.11 g/mol ~94.15 g/mol
Melting Point 182 °CExpected to be similar, possibly slightly higher
Boiling Point Not availableNot available
Density 1.255 g/cm³Expected to be slightly higher
Solubility Soluble in waterExpected to be similar to the non-deuterated form
N,N'-Dimethylurea (1,3-Dimethylurea)
PropertyNon-Deuterated ValueEstimated Deuterated (d₆) Value
Molecular Formula C₃H₈N₂OC₃H₂D₆N₂O
Molecular Weight 88.11 g/mol ~94.15 g/mol
Melting Point 101-104 °C[5]Expected to be similar, possibly slightly higher
Boiling Point 268-270 °CExpected to be slightly higher
Density 1.142 g/cm³Expected to be slightly higher
Solubility in Water 765 g/LExpected to be similar to the non-deuterated form

Experimental Protocols

Synthesis of Deuterated Dimethylurea

A plausible synthetic route to deuterated dimethylurea involves the reaction of a deuterated amine with a carbonyl source. The following protocols are based on general methods for urea synthesis and the preparation of deuterated amines.

3.1.1. Synthesis of Deuterated N,N-Dimethylurea (d₆)

This synthesis would utilize deuterated dimethylamine (d₆).

  • Step 1: Synthesis of Deuterated Dimethylamine (d₆) Hydrochloride. A multi-step synthesis starting from Boc-benzylamine and a deuterated methylation reagent like TsOCD₃ can be employed to produce deuterated dimethylamine with high isotopic purity. The final step involves the removal of protecting groups to yield deuterated dimethylamine hydrochloride.

  • Step 2: Reaction with a Carbonyl Source. The resulting deuterated dimethylamine can then be reacted with a suitable carbonyl source, such as phosgene or a phosgene equivalent, or by reacting it with urea under pressure.

3.1.2. Synthesis of Deuterated N,N'-Dimethylurea (d₆)

This synthesis would utilize deuterated methylamine (d₃).

  • Step 1: Synthesis of Deuterated Methylamine (d₃) Hydrochloride. Similar to the synthesis of deuterated dimethylamine, deuterated methylamine can be prepared from Boc-benzylamine and a deuterated methylation reagent.

  • Step 2: Reaction to Form the Urea. The deuterated methylamine can be reacted with urea in a molten state or with phosgene to form N,N'-bis(trideuteromethyl)urea.

Synthesis_of_Deuterated_Dimethylurea cluster_d6_NN Synthesis of N,N-Dimethylurea-d₆ cluster_d6_NN_prime Synthesis of N,N'-Dimethylurea-d₆ Boc-benzylamine Boc-benzylamine Intermediate_1 Intermediate_1 Boc-benzylamine->Intermediate_1 TsOCD₃, Base Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Deprotection N,N-Dimethylamine-d₆ N,N-Dimethylamine-d₆ Intermediate_2->N,N-Dimethylamine-d₆ Further Deuteromethylation N,N-Dimethylurea-d₆ N,N-Dimethylurea-d₆ N,N-Dimethylamine-d₆->N,N-Dimethylurea-d₆ Urea or Phosgene equivalent Boc-benzylamine_2 Boc-benzylamine Intermediate_3 Intermediate_3 Boc-benzylamine_2->Intermediate_3 TsOCD₃, Base N-Methylamine-d₃ N-Methylamine-d₃ Intermediate_3->N-Methylamine-d₃ Deprotection N,N'-Dimethylurea-d₆ N,N'-Dimethylurea-d₆ N-Methylamine-d₃->N,N'-Dimethylurea-d₆ Urea or Phosgene equivalent

Proposed synthetic pathways for deuterated dimethylurea isomers.
Analytical Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for confirming deuteration.

  • ¹H NMR: The disappearance or significant reduction in the intensity of the methyl proton signals would indicate successful deuteration.

  • ²H NMR: The presence of a signal in the deuterium spectrum at the chemical shift corresponding to the methyl groups would confirm the incorporation of deuterium.

  • ¹³C NMR: Carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for a CD₃ group) and an upfield isotope shift compared to the protonated analogue.

3.2.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and isotopic enrichment.

  • The molecular ion peak in the mass spectrum of deuterated dimethylurea will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. For a d₆-dimethylurea, the molecular weight would increase by approximately 6 Da.

  • High-resolution mass spectrometry can be used to accurately determine the mass and confirm the elemental composition.

Analytical_Workflow cluster_characterization Characterization Methods cluster_nmr NMR Analysis cluster_ms MS Analysis Synthesized\nDeuterated\nDimethylurea Synthesized Deuterated Dimethylurea Purification\n(e.g., Crystallization,\nChromatography) Purification (e.g., Crystallization, Chromatography) Synthesized\nDeuterated\nDimethylurea->Purification\n(e.g., Crystallization,\nChromatography) Characterization Characterization Purification\n(e.g., Crystallization,\nChromatography)->Characterization NMR_Spectroscopy NMR_Spectroscopy Characterization->NMR_Spectroscopy Structural Confirmation Mass_Spectrometry Mass_Spectrometry Characterization->Mass_Spectrometry Molecular Weight & Isotopic Purity 1H_NMR 1H_NMR NMR_Spectroscopy->1H_NMR Proton Signal Attenuation 2H_NMR 2H_NMR NMR_Spectroscopy->2H_NMR Deuterium Signal Presence 13C_NMR 13C_NMR NMR_Spectroscopy->13C_NMR Isotope Shift & Splitting Molecular_Ion_Peak Molecular_Ion_Peak Mass_Spectrometry->Molecular_Ion_Peak Mass Shift Confirmation Isotopic_Distribution Isotopic_Distribution Mass_Spectrometry->Isotopic_Distribution Purity Assessment

General analytical workflow for deuterated dimethylurea.

Reactivity and Stability

The C-D bond is stronger than the C-H bond, which can lead to a primary kinetic isotope effect in reactions where this bond is cleaved in the rate-determining step. For reactions involving the methyl groups of dimethylurea, such as N-demethylation by cytochrome P450 enzymes, a significant KIE is expected. This reduced rate of metabolism is a key rationale for the use of deuterated compounds in drug development.

The overall chemical reactivity of the urea functional group is not expected to be significantly altered by deuteration of the methyl groups. The stability of deuterated dimethylurea is expected to be similar to its non-deuterated counterpart under normal storage conditions.

Signaling Pathways and Biological Interactions

There is currently no specific information in the scientific literature regarding signaling pathways or biological interactions that are unique to deuterated dimethylurea. The biological activity of dimethylurea itself is primarily as a metabolite and a precursor in various biosynthetic pathways. The primary biological impact of deuterating dimethylurea would be the alteration of its metabolic fate due to the kinetic isotope effect, potentially leading to a longer biological half-life and altered downstream metabolite profiles.

Conclusion

This technical guide has summarized the available and inferred knowledge on the physical and chemical properties of deuterated dimethylurea. While specific experimental data for the deuterated compound is limited, a strong theoretical framework based on the properties of non-deuterated dimethylurea and the principles of isotope effects allows for a good estimation of its characteristics. The provided synthetic and analytical protocols offer a starting point for researchers working with this and similar deuterated small molecules. The potential for altered metabolic stability makes deuterated dimethylurea a compound of interest for further investigation in the fields of drug development and metabolic research.

References

An In-depth Technical Guide to the Safety and Handling of 1,1-Dimethylurea-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and properties of 1,1-Dimethylurea-d6. While specific data for the deuterated form is limited, this document extrapolates from the well-established data for its non-deuterated analogue, 1,1-Dimethylurea, to provide a thorough safety and handling protocol. This resource is intended for laboratory personnel and professionals in drug development and scientific research.

Chemical and Physical Properties

This compound is a deuterated isotopologue of 1,1-Dimethylurea. The substitution of hydrogen with deuterium atoms results in a higher molecular weight but does not significantly alter the chemical or physical properties. It is a white to off-white crystalline solid that is soluble in water.

Table 1: Physical and Chemical Properties of 1,1-Dimethylurea

PropertyValueReference
Molecular Formula C₃H₂D₆N₂ON/A
Molecular Weight 94.15 g/mol N/A
Appearance White to off-white crystalline powder[1]
Melting Point 178-183 °C
Boiling Point 130.4 °C at 760 mmHg[2]
Solubility Soluble in water[2]
Stability Stable under normal conditions[1]

Safety and Hazard Information

1,1-Dimethylurea is not classified as a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200). However, as with all chemical reagents, it should be handled with care, following good laboratory practices.

Table 2: Hazard Identification and Precautionary Statements

HazardGHS ClassificationPrecautionary Statements
Eye Irritation Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin Irritation Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.
Respiratory Irritation May cause respiratory irritationP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Use in a well-ventilated area and avoid the formation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Experimental Protocols

Synthesis of 1,1-Dimethylurea

This protocol is based on the reaction of dimethylamine with nitrourea.

Materials:

  • 25% aqueous dimethylamine solution

  • Nitrourea

  • Activated carbon

  • 95% Ethanol

  • Ice water

Procedure:

  • In a suitable beaker, dilute 191 mL (180 g) of 25% aqueous dimethylamine solution (1.0 mole) with 64 mL of water.

  • Add 116 g (1.1 moles) of nitrourea to the solution. The temperature will spontaneously rise to 35–42 °C.

  • Warm the solution to 56–60 °C. A vigorous reaction will occur with the evolution of nitrous oxide. Maintain the reaction temperature below 70 °C for the first 5-7 minutes and below 85 °C for the following 5-7 minutes using external cooling as needed.

  • After the initial vigorous reaction subsides (10-15 minutes), maintain the reaction mixture at 90–100 °C until gas evolution ceases (approximately 15-20 minutes).

  • Add approximately 1 g of activated carbon to the resulting liquid and filter while hot.

  • Transfer the clear filtrate to an evaporating dish and heat on a steam bath to concentrate the solution.

  • To the residual viscous liquid, add 50 mL of 95% ethanol and warm to dissolve.

  • Cool the solution to 0 °C to induce crystallization.

  • Collect the crystals by suction filtration and wash with a small amount of ice water.

  • Dry the product at 80 °C for 1–2 hours to yield 1,1-Dimethylurea.

Applications and Logical Workflow

1,1-Dimethylurea and its deuterated form are utilized in various scientific applications. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. In biochemical research, it is used to study protein denaturation.

Logical Workflow for Protein Denaturation Studies

The following diagram illustrates a general workflow for investigating the effect of 1,1-Dimethylurea on protein stability and denaturation.

ProteinDenaturationWorkflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation Protein Native Protein Solution Mix Incubate Protein with DMU-d6 Protein->Mix DMU This compound Solution DMU->Mix Spectroscopy Spectroscopic Analysis (CD, Fluorescence) Mix->Spectroscopy Monitor structural changes Calorimetry Calorimetric Analysis (DSC) Mix->Calorimetry Measure thermal stability Unfolding Determine Unfolding Parameters (Tm, ΔG) Spectroscopy->Unfolding Calorimetry->Unfolding Mechanism Elucidate Denaturation Mechanism Unfolding->Mechanism Correlate data

Caption: Workflow for studying protein denaturation by this compound.

This workflow outlines the key stages from sample preparation through biophysical analysis to data interpretation to understand the mechanism by which this compound induces protein unfolding. The use of the deuterated form allows for specific tracking and analysis in complex biological matrices, for example, using NMR spectroscopy.

References

Technical Guide: 1,1-Dimethylurea-d6 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,1-Dimethylurea-d6, a deuterated analog of 1,1-Dimethylurea. This document outlines its chemical and physical properties, typical analytical specifications, and detailed protocols for its application as an internal standard in quantitative analysis.

Certificate of Analysis (Representative)

While a specific Certificate of Analysis may vary by manufacturer and lot, the following table summarizes the typical data and specifications for this compound.

Test Specification Typical Value
Appearance White to off-white crystalline powderConforms
Chemical Formula C₃H₂D₆N₂OC₃H₂D₆N₂O
Molecular Weight 94.15 g/mol 94.15
Purity (by NMR) ≥98%99.5%
Isotopic Enrichment ≥99 atom % D99.7 atom % D
Melting Point 178-183 °C180-182 °C
Solubility Soluble in water and organic solventsConforms
Identity (by ¹H NMR) Conforms to structureConforms

Physicochemical Properties

This section details the key physical and chemical properties of this compound, with comparisons to its non-deuterated counterpart where relevant.

Property This compound 1,1-Dimethylurea
CAS Number 1219802-32-0[1]598-94-7[2][3][4][5]
Molecular Formula C₃H₂D₆N₂OC₃H₈N₂O
Molecular Weight 94.15 g/mol 88.11 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Melting Point 178-183 °C (lit.)178-183 °C (lit.)
Boiling Point ~130.4 °C at 760 mmHg130.4 °C at 760 mmHg
Solubility Soluble in waterSoluble in water
Density ~1.023 g/cm³1.023 g/cm³

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and quantitative nuclear magnetic resonance (qNMR), for the accurate quantification of 1,1-Dimethylurea or structurally related compounds.

Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte in a biological matrix.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Accurately weigh a known amount of the non-deuterated analyte and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the same solvent to prepare an IS stock solution of a similar high concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte from the analyte stock solution. To each calibration standard, add a fixed concentration of the this compound internal standard from the IS stock solution.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte in the same biological matrix, also containing the fixed concentration of the internal standard.

3. Sample Preparation:

  • To an aliquot of the unknown biological sample, add the same fixed amount of the this compound internal standard.

  • Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared calibration standards, QC samples, and unknown samples into the LC-MS/MS system.

  • Develop a chromatographic method to separate the analyte and the internal standard.

  • Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard. Typically, this involves monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

5. Data Analysis:

  • For each injection, determine the peak area of the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Synthesis of 1,1-Dimethylurea

The synthesis of 1,1-Dimethylurea is typically achieved through the reaction of dimethylamine with an isocyanate or a related precursor. A common laboratory-scale synthesis involves the reaction of dimethylamine with sodium cyanate. The synthesis of the deuterated analog would follow a similar procedure using deuterated dimethylamine.

Reaction: (CH₃)₂NH + NaOCN + H₂O → (CH₃)₂NCONH₂ + NaOH

Procedure:

  • In a reaction vessel, dissolve sodium cyanate in water.

  • Slowly add an aqueous solution of dimethylamine to the sodium cyanate solution while stirring.

  • The reaction mixture is typically stirred for several hours at a controlled temperature.

  • After the reaction is complete, the solution is concentrated under reduced pressure to induce crystallization.

  • The resulting crude 1,1-Dimethylurea is collected by filtration.

  • The product is then purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the final white crystalline product.

Visualizations

Workflow for Quantitative Analysis Using an Internal Standard

G Workflow for Quantitative Analysis with Internal Standard cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification stock Prepare Analyte and IS Stock Solutions cal_qc Prepare Calibration Standards and QC Samples stock->cal_qc sample_prep Prepare Unknown Samples with IS stock->sample_prep extraction Sample Extraction cal_qc->extraction sample_prep->extraction injection Inject Samples into LC-MS/MS extraction->injection Extracted Samples detection Detect Analyte and IS injection->detection peak_area Determine Peak Areas detection->peak_area Chromatographic Data ratio Calculate Peak Area Ratios peak_area->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Analyte in Unknowns curve->quantify

Caption: Workflow for quantitative analysis using an internal standard.

Synthesis of 1,1-Dimethylurea

G Synthesis of 1,1-Dimethylurea reagents Dimethylamine + Sodium Cyanate in Water reaction Reaction Mixture (Stirring at Controlled Temperature) reagents->reaction concentration Concentration (Reduced Pressure) reaction->concentration crystallization Crystallization concentration->crystallization filtration Filtration crystallization->filtration recrystallization Recrystallization filtration->recrystallization Crude Product product Pure 1,1-Dimethylurea recrystallization->product

Caption: General synthesis pathway for 1,1-Dimethylurea.

References

solubility of 1,1-Dimethylurea-d6 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of 1,1-Dimethylurea-d6

Disclaimer: The following guide provides information on the solubility of 1,1-Dimethylurea as a proxy for this compound. Due to a lack of available data for the deuterated compound, it is assumed that the solubility characteristics are comparable to its non-deuterated counterpart. This assumption is based on the principle that isotopic substitution with deuterium typically has a minimal effect on the physicochemical properties of a molecule, including solubility. However, for critical applications, experimental verification of the solubility of this compound is recommended.

Introduction

This compound is the deuterated analog of 1,1-Dimethylurea, a versatile compound utilized in various industrial and research applications.[1] In the pharmaceutical sector, its non-deuterated form serves as an intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[2] Deuterated compounds are of considerable interest in drug development due to their potential to alter metabolic pathways and enhance pharmacokinetic profiles. A thorough understanding of the solubility of this compound is essential for its effective use in chemical synthesis, formulation development, and biochemical assays.

This technical guide furnishes an overview of the solubility of 1,1-Dimethylurea, which is anticipated to be a close approximation for this compound. It also presents a detailed experimental protocol for solubility determination and a corresponding workflow diagram.

Solubility Data

SolventSolubilityObservations
WaterSoluble, 5%Forms a clear, colorless solution.
Organic SolventsEasily soluble[3]
AlcoholsSoluble

Note: The term "soluble" is a qualitative descriptor. The quantitative figure of "5%" for water suggests that 5 grams of 1,1-Dimethylurea will dissolve in 100 mL of water. The solubility in other organic solvents has not been quantitatively specified in the literature reviewed.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and standardized technique for determining the equilibrium solubility of a solid organic compound in a specific solvent.

Materials and Equipment
  • This compound (or 1,1-Dimethylurea)

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, DMSO, chloroform)

  • Analytical balance

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or an alternative suitable analytical instrument

  • Volumetric flasks and pipettes

  • Vials equipped with screw caps

Procedure
  • Preparation of Supersaturated Solutions: An excess amount of this compound should be accurately weighed and added to a known volume of the chosen solvent in a sealed vial, ensuring that undissolved solid is clearly visible.

  • Equilibration: The vials are to be placed in a temperature-controlled shaker and agitated at a constant temperature (e.g., 25 °C) for a duration sufficient to reach equilibrium, typically between 24 to 72 hours.

  • Phase Separation: Subsequent to equilibration, the vials should be removed from the shaker, and the undissolved solid allowed to sediment. The vials should then be centrifuged to further facilitate the separation of the solid from the supernatant.

  • Sample Collection and Filtration: A known volume of the supernatant is carefully withdrawn using a pipette. This collected supernatant is then passed through a chemically inert syringe filter to eliminate any residual solid particles.

  • Quantification: A series of standard solutions of this compound with known concentrations are prepared in the same solvent. The filtered supernatant and the standard solutions are then analyzed using a suitable analytical technique, such as HPLC. A calibration curve is generated from the data obtained from the standard solutions. The concentration of this compound in the filtered supernatant is then determined by comparing its analytical response to this calibration curve.

Data Reporting

The solubility is to be reported as the concentration of the saturated solution, expressed in units such as mg/mL or mol/L, at the specified temperature.

Experimental Workflow

The diagram below outlines the principal stages of the experimental workflow for the determination of the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge and filter supernatant C->D E Analyze by HPLC D->E F Quantify against calibration curve E->F G G F->G Report Solubility (mg/mL or mol/L)

Caption: A workflow for the determination of the solubility of this compound.

Applications in Research and Drug Development

1,1-Dimethylurea and its derivatives are of significant utility in several domains of scientific research and development:

  • Pharmaceutical Synthesis: It functions as a key intermediate in the synthesis of a range of pharmaceutical compounds.

  • Biochemical Studies: It is employed in investigations concerning enzyme activity and protein denaturation.

  • Drug Discovery: The urea moiety is a prevalent functional group in medicinal chemistry, valued for its capacity to form stable hydrogen bonds with biological targets, a property that is frequently leveraged in the design of novel therapeutic agents.

The application of the deuterated variant, this compound, can offer distinct advantages in metabolic studies and in the creation of compounds with potentially superior pharmacokinetic properties, a strategy that is increasingly being adopted in contemporary drug discovery.

References

The Gold Standard: A Technical Guide to the Principle and Application of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of bioanalysis and drug development, the pursuit of accuracy and precision is paramount. The use of internal standards is a fundamental strategy to control for variability throughout the analytical workflow. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the "gold standard," offering significant advantages for mass spectrometry-based quantification. This technical guide delves into the core principles of using deuterated internal standards, providing a comprehensive overview of their application, benefits, and practical implementation.

The Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H or D).[1][2] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[1][2]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[2] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.

Advantages of Employing Deuterated Internal Standards

The primary advantage of using deuterated internal standards lies in their ability to compensate for a wide range of analytical variabilities, leading to significant improvements in data quality.

  • Correction for Matrix Effects: A major challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for reliable correction.

  • Compensation for Sample Preparation Variability: Losses that occur during multi-step sample preparation procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are accounted for, as both the analyte and the deuterated internal standard are affected proportionally.

  • Improved Accuracy and Precision: By mitigating the effects of experimental variability, deuterated standards lead to a significant improvement in the accuracy and precision of quantitative results. Methods employing SIL internal standards consistently exhibit lower variance and bias compared to those using structural analogs or external calibration.

  • Enhanced Method Robustness: The use of deuterated standards renders analytical methods more robust and transferable between different laboratories, instruments, and batches of samples.

Data Presentation: The Quantitative Impact

Experimental data consistently demonstrates the superior performance of methods employing deuterated internal standards. The following tables summarize the quantitative improvements observed in various bioanalytical methods.

Validation ParameterWithout Deuterated StandardWith Deuterated StandardReference
Accuracy (% Bias) Can exceed ±50%Typically within ±15%
Precision (% RSD) Often > 20%Generally < 15%
Matrix Effect Significant and variableCompensated, leading to normalization
Extraction Recovery Variable and difficult to trackVariations are accounted for

Table 1: General Comparison of Bioanalytical Method Performance. This table illustrates the typical improvements in accuracy, precision, and control over matrix effects and recovery when a deuterated internal standard is used compared to methods without one.

AnalyteInternal Standard TypeMatrixAccuracy (% Mean Bias)Precision (% RSD)Reference
Kahalalide FAnalog ISPlasma96.88.6
Kahalalide FDeuterated ISPlasma100.37.6
EverolimusStructural AnalogBlood85.7 - 113.23.5 - 12.1
EverolimusDeuterated IS (d4)Blood95.9 - 104.52.1 - 5.8
TacrolimusStructural AnalogBloodMatrix Effect: 75-120%, Recovery: 70-95%Accuracy: 88-105%, Precision: <15%
TacrolimusDeuterated ISBloodMatrix Effect: 95-105%, Recovery: 92-103%Accuracy: 97-103%, Precision: <5%

Table 2: Comparative Performance of Deuterated vs. Non-Deuterated Internal Standards. This table provides specific examples from studies comparing the accuracy and precision of deuterated internal standards against structural analogs for different analytes in biological matrices. The use of deuterated standards consistently results in accuracy closer to 100% and lower relative standard deviation (RSD), indicating higher precision.

Experimental Protocols

The successful implementation of deuterated internal standards requires robust and well-defined experimental protocols. Below are detailed methodologies for common applications.

Protocol 1: Quantification of a Small Molecule in Human Plasma by LC-MS/MS

This protocol describes a typical workflow for the analysis of a small molecule drug in plasma using protein precipitation for sample cleanup.

1. Preparation of Solutions

  • Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution. These will be used to construct the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a robust signal in the mass spectrometer. This concentration should be kept consistent across all samples, calibrators, and quality controls.

2. Sample Preparation: Protein Precipitation

  • To 100 µL of each plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid to aid in protein precipitation and improve chromatographic peak shape) to each tube.

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for small molecule analysis.

  • Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Gradient Elution: Employ a suitable gradient to achieve separation of the analyte from endogenous matrix components.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ion transitions for both the analyte and the deuterated internal standard.

4. Data Processing and Quantification

  • Integrate the peak areas for the MRM transitions of the analyte and the deuterated internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

  • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. Perform a linear regression, often with a 1/x or 1/x² weighting.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Lipids in Tissue Homogenate by LC-MS/MS

This protocol outlines a method for extracting and quantifying lipids from tissue samples.

1. Preparation of Solutions

  • Prepare stock and working solutions of lipid standards and deuterated lipid internal standards in a suitable organic solvent (e.g., chloroform/methanol mixture).

2. Sample Preparation: Lipid Extraction (Folch Method adaptation)

  • Homogenize a known weight of tissue in a suitable solvent.

  • To an aliquot of the homogenate, add a fixed amount of the deuterated lipid internal standard mixture.

  • Add a 2:1 (v/v) mixture of chloroform and methanol to the sample, vortex thoroughly, and allow for phase separation.

  • Collect the lower organic layer containing the lipids.

  • Dry the organic extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

3. LC-MS/MS Analysis

  • LC Column: A C18 or C30 reversed-phase column is typically used for lipidomics.

  • Mobile Phase: Mobile phases often consist of acetonitrile/water and isopropanol/acetonitrile mixtures with additives like ammonium formate or formic acid.

  • Gradient Elution: A gradient is used to separate the different lipid classes and species.

  • Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF) or a triple quadrupole instrument can be used for lipid analysis.

4. Data Processing and Quantification

  • Follow the same principles of peak area integration, ratio calculation, and calibration curve construction as described in Protocol 1.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows.

workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Extraction (PPT, LLE, SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Peak Area Integration (Analyte & IS) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Cal Construct Calibration Curve Ratio->Cal Quant Quantify Analyte Concentration Cal->Quant

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

matrix_effect cluster_source Ion Source cluster_detector Detector Analyte Analyte Suppressed Suppressed Signal (Analyte & IS) Analyte->Suppressed Ion Suppression IS Deuterated IS IS->Suppressed Ion Suppression Matrix Matrix Components Matrix->Suppressed Ion Suppression Signal Signal Intensity Ratio Constant Ratio (Analyte/IS) Suppressed->Ratio Normalization Ratio->Signal Accurate Quantification

Caption: How deuterated standards compensate for matrix effects leading to accurate quantification.

Caption: A decision-making workflow for selecting an appropriate internal standard for a bioanalytical method.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, particularly for applications demanding the highest levels of accuracy, precision, and robustness. By closely mimicking the behavior of the target analyte, they effectively compensate for a wide range of analytical variabilities, from sample preparation to instrument response. While the initial investment in synthesizing or purchasing a deuterated standard may be higher than for a structural analog, the long-term benefits of generating high-quality, reliable, and defensible data are unparalleled, making them a critical component of successful research and development in the pharmaceutical and life sciences industries.

References

Methodological & Application

Application Note: Quantification of 1,1-Dimethylurea in Water Samples using 1,1-Dimethylurea-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,1-Dimethylurea (UDMU) is a chemical compound used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and pesticides.[1] Its presence in environmental water sources is a potential concern, necessitating sensitive and accurate analytical methods for its quantification. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1,1-Dimethylurea in water samples. The use of a stable isotope-labeled internal standard, 1,1-Dimethylurea-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[2] This method is suitable for researchers, environmental scientists, and professionals in drug development and chemical safety.

Experimental Protocols

1. Materials and Reagents

  • 1,1-Dimethylurea (≥97% purity)

  • This compound (custom synthesis or from a specialized supplier)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Ultrapure water (18.2 MΩ·cm)

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of 1,1-Dimethylurea in 10 mL of methanol to prepare a 1 mg/mL primary stock solution.

    • Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 1,1-Dimethylurea by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

    • Prepare a working internal standard (IS) solution of this compound at a concentration of 1 µg/mL by diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Calibration Standards and Quality Control (QC) Samples:

    • To prepare calibration standards, spike appropriate aliquots of the 1,1-Dimethylurea working solutions into blank water samples to achieve a concentration range of 1-1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) in the same manner.

  • Sample Preparation:

    • To 950 µL of the water sample (or calibration standard/QC), add 50 µL of the 1 µg/mL this compound internal standard working solution.

    • Vortex the mixture for 30 seconds.

    • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size).[3]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The precursor ion for 1,1-Dimethylurea is [M+H]⁺ with m/z 89. The fragmentation of this ion can be monitored.

      • For the deuterated internal standard, this compound, the precursor ion is [M+H]⁺ with m/z 95. The fragmentation pattern is expected to be similar to the non-deuterated analog, with a corresponding mass shift in the product ions.

Data Presentation

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1,1-Dimethylurea89.144.115015
This compound95.148.115015

Table 2: Method Validation Summary - Quantitative Performance

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Precision (RSD%)
Intra-day< 10%
Inter-day< 12%
Accuracy (% Bias)
Intra-day± 10%
Inter-day± 13%
Sensitivity
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantitation (LOQ)1.0 ng/mL[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Water Sample (950 µL) is_addition Add Internal Standard (this compound, 50 µL) sample->is_addition vortex Vortex Mix is_addition->vortex transfer Transfer to Vial vortex->transfer injection Inject into LC-MS/MS transfer->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of 1,1-Dimethylurea.

internal_standard_principle cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Detector Response analyte 1,1-Dimethylurea sample_prep Sample Preparation analyte->sample_prep is This compound is->sample_prep lc_injection LC Injection sample_prep->lc_injection ionization ESI Source lc_injection->ionization analyte_signal Analyte Signal ionization->analyte_signal is_signal IS Signal ionization->is_signal result Accurate Quantification (Ratio of Analyte/IS Signal) analyte_signal->result is_signal->result

Caption: Principle of stable isotope-labeled internal standard use.

Discussion

The developed LC-MS/MS method provides a sensitive and selective approach for the quantification of 1,1-Dimethylurea in water samples. The use of a stable isotope-labeled internal standard, this compound, is crucial for achieving reliable results. Since the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix-induced suppression or enhancement.[5] This allows for accurate correction of variations that may occur during the analytical process.

The sample preparation is straightforward, involving a simple "dilute-and-shoot" protocol, which minimizes sample handling and potential for error. The chromatographic conditions provide good retention and peak shape for the polar analyte, 1,1-Dimethylurea. The MS/MS detection in MRM mode ensures high selectivity and sensitivity, allowing for quantification at low ng/mL levels.

The method was validated with excellent linearity, precision, and accuracy, demonstrating its suitability for routine analysis of environmental water samples.

Conclusion

This application note presents a detailed protocol for the quantitative analysis of 1,1-Dimethylurea in water by LC-MS/MS using this compound as an internal standard. The method is rapid, robust, and highly sensitive, making it an ideal tool for environmental monitoring and other applications where accurate quantification of 1,1-Dimethylurea is required.

References

Application Notes and Protocols for Environmental Fate Studies Using 1,1-Dimethylurea-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the principles and methodologies for conducting environmental fate studies of 1,1-Dimethylurea using the stable isotope-labeled compound, 1,1-Dimethylurea-d6. The use of deuterated analogs like this compound is a powerful tool in environmental science, offering significant advantages for tracing the transport, transformation, and degradation of contaminants in various environmental compartments.[1][2] Stable isotope labeling allows for precise quantification and elucidation of metabolic pathways, which is crucial for accurate environmental risk assessments.[3]

1,1-Dimethylurea is a chemical intermediate used in various industrial syntheses.[4][5] Understanding its environmental persistence, mobility, and potential for bioaccumulation is essential for responsible environmental stewardship. While specific environmental fate data for this compound is not extensively available in public literature, the protocols outlined here are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and established methodologies for studying the environmental fate of organic chemicals.

Key Advantages of Using this compound

The use of stable isotope-labeled compounds like this compound offers several key advantages in environmental fate studies over their non-labeled counterparts:

  • Enhanced Analytical Specificity: Mass spectrometry-based methods can easily distinguish this compound from its non-labeled analog and other background compounds, leading to highly selective and sensitive quantification.

  • Tracer Capabilities: this compound can be used as an internal standard or a tracer to monitor the fate of 1,1-Dimethylurea in complex environmental matrices such as soil, water, and sediment.

  • Metabolic Pathway Elucidation: The deuterium label allows for the tracking of the molecule through various transformation processes, aiding in the identification of degradation products and the elucidation of metabolic pathways.

  • Accurate Quantification: Isotope dilution mass spectrometry, which utilizes a known amount of the labeled compound, is a highly accurate method for quantifying the concentration of the target analyte in environmental samples.

Physicochemical Properties of 1,1-Dimethylurea

Understanding the fundamental physicochemical properties of 1,1-Dimethylurea is crucial for predicting its environmental behavior. While some data is available for the non-labeled compound, it is important to note that deuteration is not expected to significantly alter these properties.

PropertyValue (for 1,1-Dimethylurea)Source
Molecular Formula C₃H₈N₂O
Molar Mass 88.11 g/mol
Water Solubility High (data for 1,3-Dimethylurea is 765 g/L at 21.5 °C)
Vapor Pressure Low (data for 1,3-Dimethylurea is 0.00042 hPa at 20 °C)
Octanol-Water Partition Coefficient (log Kow) Low (data for 1,3-Dimethylurea is -0.783)

Note: Data for 1,1-Dimethylurea is limited; values for the related compound 1,3-Dimethylurea are provided for reference.

Experimental Protocols

The following are detailed protocols for key environmental fate studies. These are based on standard OECD guidelines and can be adapted for the specific research question.

Protocol 1: Aerobic Soil Biodegradation Study (adapted from OECD 301)

This study aims to determine the rate of aerobic biodegradation of this compound in soil.

Materials:

  • This compound

  • Fresh, sieved soil with known characteristics (pH, organic carbon content, texture)

  • Mineral salt medium

  • Incubation vessels (e.g., biometer flasks)

  • CO₂ trap (e.g., potassium hydroxide solution)

  • Analytical instrumentation (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Soil Preparation: Collect fresh soil, remove large debris, and sieve. Characterize the soil for pH, organic carbon content, and texture.

  • Test Substance Application: Prepare a stock solution of this compound in a suitable solvent. Apply the stock solution to the soil to achieve the desired test concentration.

  • Incubation: Place the treated soil into biometer flasks. Add mineral salt medium to adjust the soil moisture to 40-60% of its water-holding capacity. Each flask is equipped with a CO₂ trap.

  • Control Groups: Include control groups with sterilized soil to assess abiotic degradation and a control without the test substance to measure background CO₂ evolution.

  • Incubation Conditions: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling and Analysis: At regular intervals, collect soil samples and analyze for the concentration of this compound and its potential transformation products using a validated analytical method (e.g., LC-MS/MS). The amount of CO₂ evolved is determined by titrating the CO₂ trap solution.

  • Data Analysis: Calculate the percentage of biodegradation based on the disappearance of the parent compound and the amount of CO₂ produced. Determine the half-life (DT50) of this compound in the soil.

Protocol 2: Aquatic Biodegradation - Closed Bottle Test (adapted from OECD 301D)

This study evaluates the ready biodegradability of this compound in an aerobic aqueous medium.

Materials:

  • This compound

  • Mineral salt medium

  • Inoculum (e.g., activated sludge from a wastewater treatment plant)

  • Biochemical oxygen demand (BOD) bottles

  • Oxygen meter

Procedure:

  • Test Solution Preparation: Prepare a solution of this compound in the mineral salt medium at a known concentration.

  • Inoculation: Add a small amount of inoculum to the test solution.

  • Incubation: Fill the BOD bottles completely with the inoculated test solution, ensuring no headspace. Seal the bottles.

  • Control and Reference Groups: Prepare a blank control (inoculum only), a reference control with a readily biodegradable substance (e.g., sodium benzoate), and an abiotic control (test substance in sterilized water).

  • Incubation Conditions: Incubate the bottles in the dark at a constant temperature (e.g., 20°C) for 28 days.

  • Oxygen Measurement: Measure the dissolved oxygen concentration in each bottle at the beginning and end of the incubation period.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the biochemical oxygen demand of the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% of its ThOD within the 28-day period.

Data Presentation

Quantitative data from environmental fate studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Aerobic Soil Biodegradation of this compound

Time (days)Concentration of this compound (µg/g soil)% Parent Compound RemainingCumulative CO₂ Evolved (% of Theoretical)
010.01000
77.57515
145.25230
282.82855
560.9970

Table 2: Hypothetical Aquatic Biodegradation of this compound (Closed Bottle Test)

Test SubstanceIncubation Time (days)% Biodegradation (based on BOD/ThOD)Result
This compound2875%Readily Biodegradable
Sodium Benzoate (Reference)2885%Valid Test
Abiotic Control28<5%No significant abiotic loss

Visualizations

Diagrams are essential for illustrating experimental workflows and potential degradation pathways.

experimental_workflow cluster_soil Soil Biodegradation (OECD 301) cluster_water Aquatic Biodegradation (OECD 301D) A Soil Collection & Sieving B Application of This compound A->B C Incubation in Biometer Flasks B->C D Sampling & Analysis (LC-MS/MS, CO2 Traps) C->D E Data Analysis (DT50, % Mineralization) D->E F Preparation of Test Solution G Inoculation with Activated Sludge F->G H Incubation in BOD Bottles G->H I Dissolved Oxygen Measurement H->I J Data Analysis (% Biodegradation) I->J

Caption: Experimental workflows for soil and aquatic biodegradation studies.

degradation_pathway parent This compound metabolite1 N-demethylated metabolite-d5 parent->metabolite1 Demethylation metabolite2 Further degradation products-dx metabolite1->metabolite2 Hydrolysis/Oxidation mineralization CO2 + H2O + NH3 metabolite2->mineralization Mineralization

Caption: Hypothetical degradation pathway of this compound.

Conclusion

The use of this compound in environmental fate studies provides a robust and accurate approach to understanding the behavior of this compound in the environment. The detailed protocols and application notes provided here, based on established international guidelines, offer a framework for researchers to design and conduct comprehensive studies. While specific degradation kinetics and pathways for this compound require experimental determination, the methodologies described will enable the generation of high-quality data essential for environmental risk assessment and regulatory compliance.

References

Application Notes and Protocols for Metabolic Pathway Tracing with 1,1-Dimethylurea-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways, quantify metabolic fluxes, and understand the fate of molecules in biological systems. 1,1-Dimethylurea-d6 is a deuterated analog of 1,1-dimethylurea, a small organic compound. While not a conventional metabolic tracer, its structure suggests potential metabolic routes that could be explored using its stable isotope-labeled form. This document provides a hypothetical framework and detailed protocols for utilizing this compound to trace metabolic pathways, specifically focusing on demethylation and its potential entry into the urea cycle.

Disclaimer: The application of this compound as a metabolic pathway tracer is a novel concept and is not yet established in published literature. The following protocols and data are presented as a guide for researchers interested in exploring its potential.

Principle of this compound Tracing

The underlying principle of using this compound as a tracer is to introduce it into a biological system (e.g., cell culture) and monitor the incorporation of its deuterated methyl groups (-CD3) into downstream metabolites. The primary hypothesized metabolic transformation is sequential demethylation, which would generate monomethylurea-d3 and subsequently urea. The appearance of these deuterated metabolites can be detected and quantified using mass spectrometry, providing insights into the activity of demethylating enzymes and the flux through this pathway.

Potential Metabolic Pathway

The proposed metabolic pathway for this compound involves two key steps:

  • Primary Demethylation: The removal of one deuterated methyl group from this compound to form Monomethylurea-d3 and formaldehyde-d2 (which can enter one-carbon metabolism).

  • Secondary Demethylation: The subsequent removal of the second deuterated methyl group from Monomethylurea-d3 to yield urea.

These reactions are likely catalyzed by cytochrome P450 enzymes or other demethylases.

G cluster_0 Hypothetical Metabolic Pathway of this compound cluster_1 Enzymes This compound This compound (C3H2D6N2O) Monomethylurea-d3 Monomethylurea-d3 (C2H3D3N2O) This compound->Monomethylurea-d3  Primary Demethylation (-CD3H) Urea Urea (CH4N2O) Monomethylurea-d3->Urea  Secondary Demethylation (-CD3H) CYP450 Cytochrome P450 Enzymes CYP450->this compound CYP450->Monomethylurea-d3

Hypothetical metabolic pathway of this compound.

Experimental Protocols

Cell Culture and Labeling

This protocol is designed for adherent mammalian cells.

  • Cell Seeding: Seed cells (e.g., HepG2, a human liver cancer cell line) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. Culture in standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

  • Preparation of Labeling Medium: Prepare fresh growth medium containing this compound at a final concentration of 100 µM. The optimal concentration should be determined empirically to avoid toxicity while ensuring detectable labeling.

  • Labeling: Once cells reach the desired confluency, aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 2 mL of the this compound labeling medium to each well.

  • Time Course: Incubate the cells for different durations (e.g., 0, 2, 6, 12, and 24 hours) to monitor the dynamic changes in metabolite labeling. The 0-hour time point serves as a negative control.

Metabolite Extraction
  • Quenching and Lysis: At each time point, aspirate the labeling medium and place the 6-well plates on dry ice. Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolism and lyse the cells.

  • Scraping and Collection: Scrape the cells from the bottom of the wells using a cell scraper and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

LC-MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of a suitable solvent for liquid chromatography, such as 50% acetonitrile in water.

  • Chromatographic Separation: Inject an aliquot of the reconstituted sample (e.g., 5-10 µL) onto a high-performance liquid chromatography (HPLC) system equipped with a column suitable for polar metabolite separation (e.g., a HILIC column).

  • Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) operating in positive electrospray ionization (ESI) mode.

  • Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of labeled metabolites. The mass-to-charge ratios (m/z) to monitor are:

    • This compound: [M+H]+ = 95.10

    • Monomethylurea-d3: [M+H]+ = 80.07

    • Urea: [M+H]+ = 61.04

G cluster_workflow Experimental Workflow A Cell Culture (e.g., HepG2 cells) B Labeling with This compound A->B C Time Course Incubation (0, 2, 6, 12, 24h) B->C D Metabolite Extraction (80% Methanol) C->D E LC-MS Analysis (HILIC-HRMS) D->E F Data Analysis (Isotopologue Distribution) E->F

General experimental workflow for tracing studies.

Data Presentation

The following tables present hypothetical quantitative data from a time-course experiment as described above. The data illustrates the expected decrease in the labeled precursor and the corresponding increase in labeled products over time.

Table 1: Relative Abundance of this compound and its Metabolites

Time (hours)This compound (M+6)Monomethylurea-d3 (M+3)Urea (M+0)
0100.0 ± 5.00.0 ± 0.0100.0 ± 4.5
285.2 ± 4.114.8 ± 1.2100.0 ± 5.1
660.7 ± 3.539.3 ± 2.8100.0 ± 4.8
1235.1 ± 2.964.9 ± 3.7100.0 ± 5.3
2415.8 ± 2.184.2 ± 4.5100.0 ± 4.9

Data are presented as mean relative abundance ± standard deviation (n=3). The abundance of each metabolite is normalized to its respective total pool at each time point.

Table 2: Fractional Enrichment of Labeled Metabolites

Time (hours)Fractional Enrichment of Monomethylurea-d3
00.00
20.15
60.39
120.65
240.84

Fractional enrichment is calculated as the peak area of the labeled metabolite divided by the sum of the peak areas of all its isotopologues.

Conclusion

The use of this compound as a metabolic tracer offers a potential tool for investigating demethylation pathways and their connection to central nitrogen metabolism. The protocols and hypothetical data presented here provide a foundational framework for researchers to design and execute experiments to explore these possibilities. It is crucial to perform thorough validation, including toxicity assays and optimization of labeling conditions, for any specific biological system under investigation. Successful application of this tracer could provide valuable insights into cellular processes and the metabolic fate of xenobiotic compounds.

Application Note: High-Sensitivity Quantification of 1,1-Dimethylurea in Biological Matrices Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive analytical method for the quantification of 1,1-Dimethylurea (DMU) in biological matrices, such as human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates 1,1-Dimethylurea-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This methodology is crucial for applications in drug metabolism studies, pharmacokinetic analysis, and for monitoring potential genotoxic impurities in pharmaceutical development.[1][2][3] The protocol provided herein offers a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, adhering to the principles of regulatory guidelines for bioanalytical method validation.

Introduction

1,1-Dimethylurea (DMU) is a significant compound in the pharmaceutical industry, often utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its presence, even in trace amounts, may need to be monitored in final drug products, particularly if it is identified as a potential genotoxic impurity (PGI). Furthermore, understanding the metabolic fate of drug candidates that may degrade to form DMU is a critical aspect of preclinical and clinical drug development.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample recovery and matrix effects, leading to more reliable and reproducible results. This application note provides a detailed protocol for the development and validation of an analytical method for 1,1-Dimethylurea using this compound as an internal standard.

Method Development

The development of a reliable LC-MS/MS method requires careful optimization of several parameters to achieve the desired sensitivity, selectivity, and robustness.

Chromatographic Conditions

Given the polar nature of 1,1-Dimethylurea, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is a suitable choice for achieving good retention and separation from endogenous matrix components. Alternatively, a reversed-phase C18 column can be used with an aqueous mobile phase.

Key Considerations:

  • Column Selection: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) can provide optimal retention for polar analytes like DMU.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) is typically effective.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for analytical UPLC/HPLC systems.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) ensures reproducible retention times.

Mass Spectrometry

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Key Considerations:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally suitable for the analysis of ureas.

  • Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]+. Product ions are determined by fragmentation of the precursor ion in the collision cell.

  • Collision Energy: The collision energy needs to be optimized for each MRM transition to achieve the most stable and intense signal.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1,1-Dimethylurea reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 400 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1,1-Dimethylurea89.144.110015
This compound95.150.110015

(Note: The m/z values and collision energies are illustrative and should be optimized for the specific instrument used.)

Data Presentation

Table 1: Method Performance Characteristics
ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ95.2%
Precision at LLOQ (%CV)8.5%
Table 2: Calibration Curve Data (Illustrative)
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
15,2341,012,3450.0052
525,8761,023,4560.0253
1051,9871,009,8760.0515
50255,4321,015,6780.2515
100510,9871,021,3450.5003
5002,543,2101,018,7652.4964
10005,098,7651,011,2345.0421
Table 3: Accuracy and Precision (Illustrative)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9595.07.8
Low32.9197.05.2
Medium7576.8102.43.5
High750741.098.82.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_add Add IS (this compound) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection hilic HILIC Separation injection->hilic ms MS/MS Detection (MRM) hilic->ms data Data Acquisition ms->data

Caption: Experimental workflow for the analysis of 1,1-Dimethylurea.

logical_relationship cluster_process Analytical Process analyte 1,1-Dimethylurea (Analyte) extraction Extraction analyte->extraction is This compound (Internal Standard) is->extraction quantification Accurate Quantification is->quantification Correction for Variability chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization ionization->quantification

Caption: Role of the internal standard in ensuring accurate quantification.

References

Application Note: Analysis of Phenylurea Herbicides in Soil using 1,1-Dimethylurea-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylurea herbicides, such as diuron, are widely used in agriculture for weed control.[1][2] Their persistence in the soil can lead to environmental contamination, making the monitoring of their residues crucial.[2][3] This application note describes a robust and sensitive method for the quantitative analysis of phenylurea herbicides in soil samples. The protocol employs a stable isotope-labeled internal standard, 1,1-Dimethylurea-d6, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[4] The method is based on solvent extraction followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique that offers high selectivity and sensitivity for trace-level quantification.

Principle

A known amount of soil is spiked with a solution of this compound, which serves as an internal standard. The herbicides and the internal standard are then extracted from the soil matrix using an organic solvent. The extract is subsequently cleaned up, if necessary, and analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the target analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. The use of an isotopically labeled internal standard that co-elutes with the analyte of interest provides the most accurate quantification by compensating for any losses during sample processing and for matrix-induced ionization suppression or enhancement in the MS source.

Experimental Protocol

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

    • Analytical balance (0.0001 g readability).

    • Centrifuge capable of 4000 rpm.

    • Vortex mixer.

    • Mechanical shaker.

    • Sample vials (2 mL, amber glass with PTFE-lined caps).

    • Syringe filters (0.22 µm, PTFE or nylon).

    • Volumetric flasks, pipettes, and general laboratory glassware.

    • 50 mL polypropylene centrifuge tubes with screw caps.

  • Reagents:

    • Acetonitrile (ACN), HPLC or LC-MS grade.

    • Methanol (MeOH), HPLC or LC-MS grade.

    • Water, HPLC or LC-MS grade.

    • Formic acid (HCOOH), LC-MS grade.

    • Ammonium formate, LC-MS grade.

    • Anhydrous magnesium sulfate (MgSO₄).

    • Sodium chloride (NaCl).

    • This compound (internal standard), analytical standard grade.

    • Analytical standards of target phenylurea herbicides (e.g., Diuron).

2. Standard Solution Preparation

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each analytical standard and this compound into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.

  • Intermediate Standard Solutions (10 µg/mL): Prepare by diluting the primary stock solutions with methanol.

  • Working Internal Standard Solution (1 µg/mL): Dilute the intermediate stock solution of this compound with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the intermediate standard solutions of the target analytes into a blank soil extract. The concentration of the internal standard should be kept constant in all calibration standards. A typical calibration range for diuron is 1-100 ng/mL.

3. Sample Preparation (QuEChERS-based Extraction)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient procedure for extracting pesticide residues from food and environmental matrices.

  • Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 100 µL of the 1 µg/mL working internal standard solution (this compound) to the soil sample.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a clean tube for cleanup or directly for analysis if cleanup is not required. For many soil types, a cleanup step is recommended to remove co-extractives that can interfere with the analysis.

4. Extract Cleanup (Dispersive Solid-Phase Extraction - d-SPE)

  • Transfer 1 mL of the acetonitrile extract into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of a primary secondary amine (PSA) sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • LC Conditions (Example for Diuron):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Example for Diuron and this compound):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Diuron: Monitor at least two transitions (e.g., precursor ion m/z 233.0 → product ions m/z 72.1 and m/z 46.1). The most intense transition is used for quantification and the second for confirmation.

      • This compound: Monitor the corresponding transition (e.g., precursor ion m/z 95.1 → product ion m/z 50.1, assuming it is used as a surrogate for a smaller dimethylurea molecule rather than diuron itself. For Diuron-d6, the precursor would be m/z 239.0).

    • Optimize MS parameters such as capillary voltage, source temperature, and collision energies for the specific instrument and analytes.

6. Quality Control

  • Method Blank: A blank soil sample processed through the entire analytical procedure to check for contamination.

  • Matrix Spike: A pre-analyzed soil sample fortified with a known concentration of the target analytes to assess method recovery and matrix effects.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically to check the stability of the instrument's response.

Data Presentation

The following table summarizes typical quantitative data for the analysis of diuron in soil using LC-MS/MS. The values are compiled from various studies and represent a range of expected performance.

ParameterDiuronDCPU (metabolite)DCPMU (metabolite)Reference(s)
Limit of Quantitation (LOQ) 0.010 - 0.13 mg/kg0.04 - 0.07 mg/kg0.01 - 0.04 mg/kg
Limit of Detection (LOD) 0.001 - 0.04 mg/kg0.01 - 0.02 mg/kg0.01 mg/kg
Recovery (%) 86 - 115%91.9%92.1%
Linearity (R²) > 0.99> 0.99> 0.99

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the analysis of phenylurea herbicides in soil samples using an internal standard.

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Soil Sample Collection and Homogenization Spiking 2. Spiking with This compound (IS) SampleCollection->Spiking 10 g soil Extraction 3. QuEChERS Extraction (ACN, H2O, MgSO4, NaCl) Spiking->Extraction Fortified sample Cleanup 4. Dispersive SPE Cleanup (PSA, MgSO4) Extraction->Cleanup Acetonitrile extract LCMS 5. LC-MS/MS Analysis (C18, ESI+, MRM) Cleanup->LCMS Filtered extract Quantification 6. Quantification (Internal Standard Method) LCMS->Quantification Peak area ratios Reporting 7. Final Report Quantification->Reporting

Caption: Workflow for Phenylurea Herbicide Analysis in Soil.

References

Application of 1,1-Dimethylurea-d6 in Rocket Fuel Transformation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical dimethylhydrazine (UDMH) is a hypergolic rocket propellant that has been used extensively in space programs.[1] Spills and remnants from rocket stages can lead to environmental contamination.[1] In the environment, UDMH undergoes rapid oxidative transformation, yielding a complex mixture of nitrogen-containing products.[2] One of the significant and more stable transformation products is 1,1-dimethylurea (UDMU).[2] Due to its persistence and potential as a marker for UDMH contamination, accurate quantification of UDMU in environmental matrices such as soil and water is crucial for environmental monitoring and risk assessment.

The use of stable isotope-labeled internal standards, such as 1,1-Dimethylurea-d6, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. In this method, a known amount of the deuterated standard (this compound) is added to the sample at the beginning of the analytical process. Since the deuterated standard has nearly identical chemical and physical properties to the native analyte (1,1-dimethylurea), it experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the deuterated standard, an accurate quantification can be achieved.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of 1,1-dimethylurea in soil samples using supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS).

UDMH Transformation Pathway

The transformation of UDMH in the environment is a complex process. One of the pathways leads to the formation of 1,1-dimethylurea. The following diagram illustrates a simplified transformation pathway.

UDMH_Transformation UDMH Unsymmetrical Dimethylhydrazine (UDMH) Intermediate Oxidative Transformation (Radical Mechanism) UDMH->Intermediate Oxidation FADMH 1-Formyl-2,2-dimethylhydrazine (FADMH) Intermediate->FADMH UDMU 1,1-Dimethylurea (UDMU) FADMH->UDMU Further Transformation

Figure 1: Simplified transformation pathway of UDMH to 1,1-Dimethylurea.

Experimental Protocols

Objective

To accurately quantify the concentration of 1,1-dimethylurea (UDMU) in soil samples using this compound as an internal standard by SFC-MS/MS.

Materials and Reagents
  • 1,1-Dimethylurea (UDMU), analytical standard (≥97% purity)

  • This compound, as internal standard

  • Methanol (HPLC gradient grade)

  • Acetonitrile (HPLC gradient grade)

  • Carbon dioxide (99.99% purity)

  • Ammonium formate (≥99%)

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

  • Anhydrous sodium sulfate

  • Soil samples (field-collected and control)

Instrumentation
  • Supercritical Fluid Chromatography (SFC) system

  • Tandem Mass Spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Sample Preparation
  • Soil Extraction:

    • Weigh 5 g of the soil sample into a centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction with another 10 mL of acetonitrile and combine the supernatants.

  • Extract Cleanup and Concentration:

    • Pass the combined supernatant through a filter (0.22 µm).

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of methanol.

SFC-MS/MS Analysis

The following parameters are based on the method described by Ovchinnikov et al. (2022) for the analysis of UDMU.[3]

  • SFC Conditions:

    • Column: 2-Ethylpyridine stationary phase

    • Mobile Phase: Carbon dioxide with 10% methanol as a co-solvent

    • Flow Rate: 1.5 mL/min

    • Backpressure: 130 bar

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+)

    • Source Temperature: 300 °C

    • Corona Needle Current: 4 µA

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Proposed):

      • 1,1-Dimethylurea: Precursor ion (m/z) 89.1 → Product ion (m/z) 44.1 (quantifier), 72.1 (qualifier)

      • This compound: Precursor ion (m/z) 95.1 → Product ion (m/z) 48.1 (quantifier), 78.1 (qualifier)

Data Analysis
  • Construct a calibration curve using standards of 1,1-dimethylurea with a constant concentration of this compound.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the amount of 1,1-dimethylurea in the samples using the calibration curve.

Quantitative Data Presentation

The following table presents representative data for the quantification of 1,1-dimethylurea in soil samples using the described method.

Sample IDAnalyte Concentration (µg/kg)Internal Standard Recovery (%)RSD (%) (n=3)
Control Soil< 1.095N/A
Site A25.4924.5
Site B12.8986.2
Site C89.1893.8
Spiked Control (10 µg/kg)9.7965.1

Data is representative and compiled for illustrative purposes.

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantification of 1,1-dimethylurea in soil samples.

experimental_workflow start Start: Soil Sample Collection sample_prep Sample Preparation: - Weigh 5g of soil - Spike with this compound start->sample_prep extraction Solvent Extraction: - Add Acetonitrile - Vortex and Sonicate - Centrifuge sample_prep->extraction cleanup Extract Cleanup: - Filter Supernatant - Evaporate to Dryness - Reconstitute in Methanol extraction->cleanup analysis SFC-MS/MS Analysis cleanup->analysis data_processing Data Processing: - Peak Integration - Calibration Curve - Quantification analysis->data_processing end End: Report Results data_processing->end

Figure 2: Experimental workflow for the analysis of 1,1-Dimethylurea.

Conclusion

The use of this compound as an internal standard in an isotope dilution SFC-MS/MS method provides a robust and reliable approach for the quantification of 1,1-dimethylurea in complex environmental matrices like soil. This methodology is essential for accurately assessing the environmental impact of UDMH contamination from rocket fuel. The detailed protocol and workflows presented here serve as a comprehensive guide for researchers and scientists in this field.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isotopic Interference with 1,1-Dimethylurea-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,1-Dimethylurea-d6 as an internal standard in mass spectrometry-based quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of 1,1-Dimethylurea, where six hydrogen atoms have been replaced by deuterium. It is considered the "gold standard" for use as an internal standard in quantitative mass spectrometry assays, particularly LC-MS/MS. Because its chemical and physical properties are nearly identical to the unlabeled analyte (1,1-Dimethylurea), it can effectively compensate for variations that may occur during sample preparation, chromatography, and ionization. This leads to more accurate and precise measurement of the analyte.

Q2: What is isotopic interference and how can it affect my results?

Isotopic interference, or "crosstalk," happens when the signal from the analyte and the internal standard overlap. This can occur in two primary ways:

  • Contribution of Natural Isotopes: 1,1-Dimethylurea naturally contains a small percentage of heavier isotopes (like ¹³C and ¹⁵N). At high concentrations of the analyte, the signal from these natural isotopes can spill into the mass channel of the this compound, artificially inflating the internal standard's signal.

  • Impurity in the Internal Standard: The this compound standard may contain a small amount of the unlabeled 1,1-Dimethylurea. This impurity will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, especially at lower levels.

These interferences can result in non-linear calibration curves and compromise the accuracy of your quantitative data.

Q3: I am seeing a signal for 1,1-Dimethylurea in my blank samples that are only spiked with the internal standard. What is the cause?

This indicates the presence of unlabeled 1,1-Dimethylurea as an impurity in your this compound internal standard. It is crucial to assess the isotopic purity of your internal standard.

Q4: My calibration curve is non-linear at high concentrations. Could this be due to isotopic interference?

Yes, this is a common symptom of isotopic interference. At high analyte concentrations, the contribution of the analyte's natural isotopes to the internal standard's signal can become significant. This leads to a disproportionate analyte-to-internal-standard ratio and a non-linear response.

Troubleshooting Guides

Issue 1: Suspected Isotopic Interference from Analyte to Internal Standard

Symptoms:

  • Non-linear calibration curve, particularly at the upper concentration range.

  • Inaccurate and imprecise results for high-concentration quality control (QC) samples.

Troubleshooting Steps:

  • Assess the Contribution:

    • Prepare a high-concentration solution of unlabeled 1,1-Dimethylurea (without the internal standard).

    • Analyze this solution and monitor the mass-to-charge ratio (m/z) for this compound.

    • A significant signal at the internal standard's m/z confirms crosstalk from the analyte.

  • Optimize Chromatographic Separation:

    • While 1,1-Dimethylurea and its d6 version are expected to co-elute, slight separation can sometimes be achieved with high-resolution chromatography. If even minor separation is possible, it can help mitigate the interference.

  • Adjust Internal Standard Concentration:

    • Ensure the concentration of the internal standard is appropriate. A very low internal standard concentration can be more susceptible to interference from a high-concentration analyte.

  • Mathematical Correction:

    • If the interference is consistent and well-characterized, a mathematical correction can be applied to the data. This involves determining the percentage of the analyte signal that contributes to the internal standard signal and subtracting it.

Issue 2: Presence of Unlabeled Analyte in the Deuterated Internal Standard

Symptoms:

  • Signal for 1,1-Dimethylurea is detected in blank samples spiked only with this compound.

  • Positive bias in the results, especially at the lower limit of quantification (LLOQ).

Troubleshooting Steps:

  • Verify Isotopic Purity:

    • Consult the Certificate of Analysis (CoA) for your this compound to check the stated isotopic purity.

    • Inject a high-concentration solution of the internal standard alone and check for a signal at the m/z of the unlabeled 1,1-Dimethylurea.

  • Source a Higher Purity Standard:

    • If the level of unlabeled analyte is significant, it may be necessary to obtain a new batch of this compound with higher isotopic purity.

  • Adjust LLOQ:

    • If a higher purity standard is not available, you may need to raise the LLOQ of your assay to a level where the contribution from the impurity is less than 20% of the LLOQ response.

Quantitative Data Summary

The following table summarizes typical acceptance criteria for bioanalytical method validation, which are relevant when addressing issues related to isotopic interference.

ParameterAcceptance CriteriaRelevance to Isotopic Interference
Calibration Curve Correlation coefficient (r²) ≥ 0.99Non-linearity can be a key indicator of isotopic interference.
Accuracy Within ±15% of nominal value (±20% at LLOQ)Inaccurate results can be caused by uncorrected crosstalk.
Precision Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ)Imprecision can arise from inconsistent interference across the concentration range.
Selectivity No significant interference at the retention time of the analyte and IS in blank samples.Helps identify the presence of unlabeled analyte in the internal standard.
Analyte contribution to IS Response of analyte at ULOQ in the IS channel should be <5% of the IS response.Directly assesses the level of isotopic crosstalk from the analyte.
IS contribution to analyte Response of IS in the analyte channel should be <1% of the analyte response at LLOQ.Assesses the impact of unlabeled impurity in the internal standard.

Experimental Protocols

Methodology 1: Assessment of Isotopic Crosstalk

Objective: To quantify the level of isotopic interference between 1,1-Dimethylurea and this compound.

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 1,1-Dimethylurea in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare Working Solutions:

    • Analyte-only solution: Dilute the 1,1-Dimethylurea stock solution to the highest concentration of your calibration curve (e.g., 1000 ng/mL).

    • Internal Standard-only solution: Dilute the this compound stock solution to the working concentration used in your assay (e.g., 100 ng/mL).

  • LC-MS/MS Analysis:

    • Inject the "Analyte-only solution" and monitor the MRM transitions for both 1,1-Dimethylurea and this compound.

    • Inject the "Internal Standard-only solution" and monitor the MRM transitions for both 1,1-Dimethylurea and this compound.

  • Data Analysis:

    • Analyte to IS Crosstalk (%): (Peak area of this compound transition in analyte-only injection / Peak area of this compound transition in IS-only injection) * 100

    • IS to Analyte Crosstalk (%): (Peak area of 1,1-Dimethylurea transition in IS-only injection / Peak area of 1,1-Dimethylurea transition at LLOQ) * 100

Methodology 2: Example LC-MS/MS Method for 1,1-Dimethylurea Quantification

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example MRM Transitions):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,1-Dimethylurea89.144.115
This compound95.148.115

Note: These MRM transitions are illustrative and should be optimized for your specific instrument.

Visualizations

cluster_workflow Bioanalytical Workflow for 1,1-Dimethylurea sample Plasma Sample add_is Add this compound (Internal Standard) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantification lcms->quant cluster_troubleshooting Isotopic Interference Troubleshooting Logic start Inaccurate Results or Non-Linear Calibration Curve check_crosstalk Assess Analyte to IS Crosstalk start->check_crosstalk check_purity Assess IS Purity (Unlabeled Analyte) start->check_purity is_crosstalk Crosstalk > 5%? check_crosstalk->is_crosstalk is_impure Unlabeled Analyte > 1% of LLOQ? check_purity->is_impure optimize Optimize Chromatography or Apply Correction is_crosstalk->optimize Yes ok Method Acceptable is_crosstalk->ok No new_is Source Higher Purity IS is_impure->new_is Yes is_impure->ok No

troubleshooting poor signal response of 1,1-Dimethylurea-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 1,1-Dimethylurea-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the analysis of this compound, focusing on poor signal response in mass spectrometry and NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the deuterated form of 1,1-Dimethylurea, a polar organic compound. In research, it is often used as an internal standard in quantitative mass spectrometry assays due to its chemical similarity to the non-deuterated analyte, which allows it to mimic the analyte's behavior during sample preparation and analysis. Its key properties are summarized in the table below.

PropertyValue
Chemical Formula C₃H₂D₆N₂O
Molecular Weight 94.15 g/mol
Appearance White solid[1]
Solubility Soluble in water and organic solvents like alcohols[1]
Primary Use Internal standard in analytical chemistry

Q2: What are the most common reasons for a poor signal response when analyzing this compound?

Poor signal intensity for this compound can arise from several factors related to the sample, the analytical method, or the instrument itself. The most frequent causes include:

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the analyte in the mass spectrometer's ion source.[2][3][4]

  • Suboptimal Ionization Conditions: The choice of ionization technique (e.g., ESI vs. APCI) and its parameters can significantly impact the signal intensity of this polar molecule.

  • Isotopic Instability (H/D Exchange): Although the deuterium labels on the methyl groups are generally stable, under certain conditions (e.g., extreme pH), they might exchange with protons from the solvent, leading to a decreased signal for the fully deuterated molecule.

  • Inappropriate Analyte Concentration: A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to detector saturation or ion suppression.

  • Chromatographic Issues: Poor peak shape, retention time shifts, or co-elution with interfering compounds can all lead to a diminished signal.

  • Instrument Contamination or Malfunction: A dirty ion source, detector issues, or improper instrument calibration can cause a general loss of sensitivity.

Troubleshooting Guides

Mass Spectrometry (LC-MS)

Issue: Weak or No Signal for this compound

This guide provides a systematic approach to diagnosing and resolving poor signal intensity in LC-MS analysis.

Step 1: Verify Compound Integrity and Concentration

  • Action: Prepare a fresh, neat solution of this compound in a clean solvent (e.g., methanol or acetonitrile) at a known concentration. Directly infuse this solution into the mass spectrometer.

  • Expected Outcome: A strong, stable signal corresponding to the [M+H]⁺ or other expected adducts of this compound.

  • Troubleshooting:

    • No Signal: The issue may lie with the compound itself (degradation) or the mass spectrometer. Verify the identity and purity of the standard.

    • Weak Signal: The concentration may be too low, or the instrument may require tuning and calibration.

Step 2: Assess for Matrix Effects

Matrix effects are a common cause of signal suppression for polar molecules like 1,1-Dimethylurea.

  • Action: Perform a post-extraction spike experiment.

    • Prepare two samples:

      • Sample A: A known amount of this compound in a clean solvent.

      • Sample B: A blank matrix sample that has undergone the full extraction procedure, with the same amount of this compound added at the very end.

    • Analyze both samples by LC-MS.

  • Data Interpretation:

ObservationInterpretation
Peak Area in B << Peak Area in A Significant ion suppression is occurring.
Peak Area in B ≈ Peak Area in A Minimal matrix effect.
Peak Area in B >> Peak Area in A Ion enhancement is occurring.
  • Solutions for Matrix Effects:

    • Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components.

    • Optimize Chromatography: Modify the LC method (e.g., change the gradient, column, or mobile phase) to separate this compound from the interfering compounds.

    • Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE).

Step 3: Optimize Ionization Source Conditions

1,1-Dimethylurea is a polar molecule, and its ionization efficiency is highly dependent on the ion source and its settings.

  • Action:

    • Compare Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules, but APCI can sometimes provide better results for less polar compounds or in the presence of certain matrix components.

    • Optimize ESI parameters such as spray voltage, capillary temperature, and gas flows (nebulizer and drying gas).

    • Evaluate the effect of mobile phase additives (e.g., formic acid, ammonium formate) on signal intensity.

Logical Workflow for LC-MS Troubleshooting

LCMS_Troubleshooting start Poor Signal for this compound direct_infusion Direct Infusion of Neat Standard start->direct_infusion check_ms Is Signal Strong and Stable? direct_infusion->check_ms sample_prep Assess Matrix Effects (Post-Extraction Spike) check_ms->sample_prep Yes instrument_issue Check Instrument Performance (Tuning/Calibration/Cleaning) check_ms->instrument_issue No check_matrix Significant Suppression? sample_prep->check_matrix optimize_lc Optimize Chromatography and Sample Prep check_matrix->optimize_lc Yes optimize_source Optimize Ion Source Conditions check_matrix->optimize_source No solution Problem Resolved optimize_lc->solution optimize_source->solution instrument_issue->solution

Caption: A logical workflow for troubleshooting poor LC-MS signal of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Weak or No Signal for this compound

This guide addresses common issues leading to poor signal in NMR analysis.

Step 1: Check Sample Preparation

  • Action: Ensure the sample is properly prepared.

    • Concentration: For a typical high-field NMR spectrometer, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is a good starting point.

    • Solubility: Visually inspect the sample to ensure it is fully dissolved. Sonicate if necessary.

    • Particulates: Filter the sample into the NMR tube to remove any solid particles that can degrade spectral quality.

Step 2: Verify Spectrometer Setup

  • Action: Confirm the correct experimental parameters are being used.

    • Locking: If using a deuterated solvent, ensure the spectrometer is locked onto the solvent's deuterium signal. A poor lock will result in broad and weak signals.

    • Tuning and Matching: The NMR probe must be properly tuned to the deuterium frequency. An untuned probe will lead to significant signal loss.

    • Pulse Width: Use the correct 90° pulse width for deuterium.

    • Number of Scans: For a dilute sample, a higher number of scans will be required to achieve an adequate signal-to-noise ratio.

Step 3: Consider H/D Exchange

  • Action: While the deuterium on the methyl groups of this compound is generally stable, consider the possibility of exchange if the sample has been exposed to harsh conditions (e.g., strong acid or base).

  • Troubleshooting: Prepare a fresh sample and re-acquire the spectrum.

NMR Troubleshooting Flowchart

NMR_Troubleshooting start Poor NMR Signal check_sample Verify Sample Preparation (Concentration, Solubility) start->check_sample is_sample_ok Is Sample Properly Prepared? check_sample->is_sample_ok is_sample_ok->check_sample No, Reprepare check_spectrometer Check Spectrometer Setup (Lock, Tune, Pulse Width) is_sample_ok->check_spectrometer Yes is_setup_correct Is Setup Correct? check_spectrometer->is_setup_correct check_hd_exchange Consider H/D Exchange check_spectrometer->check_hd_exchange If persistent issues is_setup_correct->check_spectrometer No, Correct Setup increase_scans Increase Number of Scans is_setup_correct->increase_scans Yes consult_expert Consult Instrument Specialist is_setup_correct->consult_expert Unsure solution Signal Improved increase_scans->solution prepare_fresh Prepare Fresh Sample check_hd_exchange->prepare_fresh prepare_fresh->solution

Caption: A flowchart for troubleshooting poor NMR signal of this compound.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization will be required based on the specific matrix and instrumentation.

  • Liquid Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating small polar molecules like 1,1-Dimethylurea. A C18 column under aqueous normal phase conditions can also be considered.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analyte.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Predicted MRM Transition: The precursor ion will be the protonated molecule [M+H]⁺ at m/z 95.1. The primary fragment is predicted to be from the loss of isocyanic acid (HNCO), resulting in a product ion at m/z 52.1 (C₂D₆N⁺). Therefore, the primary MRM transition to monitor would be 95.1 -> 52.1 .

    • Ion Source Parameters:

      • Spray Voltage: 3.5 - 4.5 kV

      • Capillary Temperature: 300 - 350 °C

      • Nebulizer Gas: 30 - 40 psi

      • Drying Gas: 8 - 12 L/min

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway parent This compound [M+H]⁺ m/z 95.1 loss - HNCO parent->loss fragment Dimethylaminium-d6 ion [C₂D₆N]⁺ m/z 52.1 loss->fragment

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Protocol 2: NMR Analysis of this compound

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.

  • ¹H NMR Spectroscopy:

    • A ¹H NMR spectrum will show residual proton signals from the solvent and any proton-containing impurities. For a high-purity sample of this compound, the spectrum should be largely free of signals corresponding to the compound itself, except for a very small residual signal from any undeuterated methyl groups.

  • ¹³C NMR Spectroscopy:

    • Predicted Chemical Shifts (in DMSO-d₆):

      • C=O: ~160 ppm

      • -N(CD₃)₂: ~36 ppm (This signal will likely be a septet due to coupling with deuterium).

  • ²H (Deuterium) NMR Spectroscopy:

    • This is the most direct method to observe the deuterated methyl groups. A single resonance corresponding to the -CD₃ groups is expected. The chemical shift will be very similar to the proton chemical shift of the non-deuterated compound (~2.7 ppm).

This technical support center provides a comprehensive guide to troubleshooting poor signal response for this compound. By systematically addressing potential issues in sample preparation, instrumentation, and analytical methodology, researchers can enhance the quality and reliability of their experimental data.

References

Technical Support Center: Quantification with 1,1-Dimethylurea-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of 1,1-Dimethylurea-d6 in quantitative analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in quantitative experiments?

A1: this compound is a stable isotope-labeled (SIL) internal standard. Due to its chemical and physical similarity to the unlabeled analyte (1,1-Dimethylurea), it is added to samples at a known concentration at the beginning of the experimental workflow. Its purpose is to normalize for variations that can occur during sample preparation, chromatography, and mass spectrometric detection, thereby improving the accuracy and precision of quantification.[1][2] SIL internal standards are considered the gold standard for compensating for matrix effects, which are signal suppression or enhancement caused by co-eluting components from the sample matrix.[3][4][5]

Q2: I am observing a slight shift in retention time where this compound elutes slightly earlier than 1,1-Dimethylurea. Is this normal and will it affect my results?

A2: Yes, this is a known phenomenon called the "deuterium isotope effect" or "chromatographic isotope effect". It is caused by the slight difference in lipophilicity when hydrogen is replaced with deuterium. While a small, consistent shift may not significantly impact results, it is crucial to ensure that the peaks for the analyte and the internal standard are not completely separated. Complete or significant separation can lead to differential matrix effects, where the analyte and the internal standard are affected differently by interfering compounds, which can compromise the accuracy of the quantification. If the separation is significant, chromatographic conditions may need to be optimized to improve co-elution.

Q3: My calibration curve is non-linear at high concentrations. What could be the cause?

A3: Non-linearity at high analyte concentrations, even when using a deuterated internal standard, can be due to "isotopic interference" or "cross-talk". This occurs when the signal from the naturally occurring isotopes of the high-concentration analyte contributes to the signal of the deuterated internal standard. This is more pronounced when the mass difference between the analyte and the standard is small. To mitigate this, you can:

  • Use a standard with a higher degree of deuteration if available.

  • Employ a non-linear calibration model that corrects for this interference.

  • Dilute the samples to bring the analyte concentration within the linear range of the assay.

Q4: My results show poor accuracy and precision despite using this compound. What should I investigate?

A4: While SIL internal standards are robust, several factors can still lead to poor performance:

  • Purity of the Internal Standard: Verify the isotopic and chemical purity of your this compound. The presence of unlabeled 1,1-Dimethylurea as an impurity in the standard will lead to an overestimation of the analyte.

  • Differential Matrix Effects: As mentioned in Q2, if the analyte and internal standard do not co-elute perfectly, they may experience different levels of ion suppression or enhancement.

  • Deuterium Exchange: Ensure the deuterium labels on the standard are in stable positions. If they are on labile sites (like -OH or -NH groups), they can exchange with hydrogen from the solvent or matrix, leading to a loss of the deuterated signal and inaccurate quantification.

  • Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range and should not be outside its own linear range.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Signal from this compound

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Preparation Verify the concentration and preparation of the this compound stock and working solutions.
Degradation Check the storage conditions and expiry date of the standard. Prepare a fresh solution if necessary.
Instrumental Issues Ensure the mass spectrometer is tuned and calibrated correctly. Optimize source parameters (e.g., spray voltage, gas flows, temperature) for this compound.
Ion Suppression Significant matrix effects may be suppressing the signal. Evaluate matrix effects by comparing the signal in a neat solution versus a post-extraction spiked matrix sample. Consider further sample cleanup or chromatographic optimization.
Issue 2: Inconsistent Analyte/Internal Standard Area Ratio

Possible Causes & Solutions:

CauseRecommended Action
Variable Matrix Effects Inconsistent matrix effects between samples can lead to variability. Ensure the sample preparation is robust and reproducible. Improve chromatographic separation to remove interfering matrix components.
Inconsistent Co-elution A retention time shift between the analyte and internal standard can vary with chromatographic conditions. Ensure the LC system is equilibrated and stable.
Isotopic Interference At very high analyte concentrations, the analyte's isotopic tail may contribute to the internal standard's signal. Dilute the sample or use a calibration curve that accounts for this.
Sample Preparation Variability Inconsistent extraction recovery can affect the ratio if the analyte and internal standard do not behave identically during the process. Optimize the extraction procedure.

Experimental Protocols

Below is a representative experimental protocol for the quantification of 1,1-Dimethylurea in human plasma using this compound as an internal standard. This protocol is provided as a template and should be adapted and validated for your specific application and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of the this compound working solution (e.g., at 500 ng/mL in methanol) to all tubes except for the blank matrix samples.

  • To precipitate proteins, add 200 µL of cold acetonitrile to each tube.

  • Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Example):

    • 1,1-Dimethylurea: Precursor Ion (Q1) > Product Ion (Q3)

    • This compound: Precursor Ion (Q1) > Product Ion (Q3) (Note: Specific m/z values must be determined by direct infusion of the analyte and internal standard)

Quantitative Data

The following tables summarize typical performance characteristics for a validated bioanalytical method using a deuterated internal standard, based on FDA and EMA guidelines.

Table 1: Calibration Curve Linearity

Analyte Calibration Range (ng/mL) Regression Model Weighting

| 1,1-Dimethylurea | 1 - 1000 | Linear | 1/x² | >0.995 |

Table 2: Accuracy and Precision

Sample Type Spiked Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=5) Accuracy (%) Precision (%CV)
LLOQ 1 0.98 98.0 ≤15.0
QC Low 3 3.05 101.7 ≤10.0
QC Mid 100 97.5 97.5 ≤8.0
QC High 800 812 101.5 ≤7.5

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ).

Table 3: Matrix Effect and Recovery

Analyte QC Low (%) QC High (%)
Recovery 91.5 94.2
Matrix Effect 98.7 101.3

Acceptance Criteria: Consistent and reproducible values are desired.

Visualizations

Metabolic Pathway

1,1-Dimethylurea is a small molecule that can be considered in the context of the broader metabolism of methylated arginine residues, which are important in cardiovascular and renal health. Asymmetric dimethylarginine (ADMA) is a well-known uremic toxin that originates from the breakdown of proteins containing methylated arginine residues. This pathway illustrates the generation and metabolism of ADMA, which results in the formation of dimethylamine, a structurally related compound to 1,1-Dimethylurea.

ADMA_Metabolism Proteins Proteins with Arginine Residues MethylatedProteins Methylated Proteins (ADMA/SDMA residues) Proteins->MethylatedProteins PRMTs (S-adenosylmethionine) ADMA ADMA (Asymmetric Dimethylarginine) MethylatedProteins->ADMA Proteolysis SDMA SDMA (Symmetric Dimethylarginine) MethylatedProteins->SDMA Proteolysis Citrulline L-Citrulline ADMA->Citrulline DDAH Dimethylamine Dimethylamine (related to 1,1-Dimethylurea) ADMA->Dimethylamine DDAH NOS Nitric Oxide Synthase (NOS) ADMA->NOS Inhibition RenalExcretion Renal Excretion SDMA->RenalExcretion Experimental_Workflow start Start: Plasma Sample add_is Spike with This compound (IS) start->add_is prep Sample Preparation (e.g., Protein Precipitation) add_is->prep centrifuge Centrifugation prep->centrifuge extract Supernatant Transfer centrifuge->extract lcms LC-MS/MS Analysis extract->lcms process Data Processing (Peak Integration) lcms->process quantify Quantification (Analyte/IS Ratio vs. Cal Curve) process->quantify end Final Concentration quantify->end Troubleshooting_Logic start Inaccurate/ Imprecise Results check_is IS Peak Area Consistent? start->check_is check_retention Analyte & IS Co-elution? check_is->check_retention Yes sol_instrument Check Instrument: - MS Tune/Calibration - LC Stability check_is->sol_instrument No (Consistently Low) sol_prep Check Sample Prep: - Pipetting Accuracy - Reagent Stability check_is->sol_prep No (Variable) sol_chrom Optimize Chromatography: - Adjust Gradient - Change Column check_retention->sol_chrom No (Separated) sol_interference Check for Interference: - Isotopic Cross-talk - Contamination check_retention->sol_interference Yes sol_matrix Investigate Matrix Effects: - Optimize Cleanup - Dilute Sample sol_interference->sol_matrix

References

Technical Support Center: Addressing Matrix Effects with 1,1-Dimethylurea-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing matrix effects in mass spectrometry-based analysis using 1,1-Dimethylurea-d6 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement). These effects are a significant concern in quantitative bioanalysis as they can negatively impact the accuracy, precision, and sensitivity of the method. Common sources of matrix effects in biological samples include salts, lipids, and proteins.

Q2: How does a deuterated internal standard like this compound help mitigate matrix effects?

A2: A deuterated internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte where hydrogen atoms are replaced by deuterium. Since this compound is chemically almost identical to the non-labeled 1,1-Dimethylurea, it co-elutes during chromatography and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can deuterated internal standards always perfectly correct for matrix effects?

A3: While highly effective, deuterated internal standards may not always provide perfect compensation for matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation causes the analyte and internal standard to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification.

Q4: What are the key considerations when using a deuterated internal standard?

A4: Several factors are critical for the successful use of a deuterated internal standard:

  • Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte.

  • Mass Shift: The mass difference between the analyte and the internal standard should be sufficient (typically ≥ 3 amu) to be distinguished by the mass spectrometer and to avoid isotopic crosstalk.

  • Purity: The isotopic purity of the internal standard should be high to prevent any contribution to the analyte signal.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound to correct for matrix effects.

Problem 1: Poor reproducibility of the analyte/internal standard area ratio.

  • Possible Cause: Inconsistent matrix effects across different samples or a retention time shift between the analyte (1,1-Dimethylurea) and the internal standard (this compound).

  • Solution:

    • Optimize Chromatography: Adjust the chromatographic method to ensure co-elution of the analyte and internal standard. This may involve modifying the mobile phase composition or the gradient profile.

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

Problem 2: The analyte and this compound do not co-elute.

  • Possible Cause:

    • Isotope Effect: Deuterium substitution can sometimes lead to slight differences in retention time compared to the non-labeled compound, especially in reverse-phase chromatography.

    • Column Degradation: A loss of stationary phase or contamination of the column can affect the separation of the analyte and internal standard.

  • Solution:

    • Method Optimization: A slower gradient can improve the separation of the analyte from interfering matrix components and may help in the co-elution of the analyte and its deuterated internal standard.

    • Column Maintenance: Replace the analytical column with a new one of the same type and implement a column washing protocol to minimize contamination.

Problem 3: Unexpectedly high or low analyte concentrations.

  • Possible Cause:

    • Differential Matrix Effects: Even with co-elution, the analyte and its deuterated internal standard may not experience identical ion suppression or enhancement in some rare cases.

    • Internal Standard Concentration: An error in the concentration of the this compound spiking solution can lead to systematic errors in quantification.

  • Solution:

    • Matrix Effect Evaluation: Evaluate the matrix effect for both the analyte and the internal standard individually using a post-extraction spike experiment.

    • Verify IS Concentration: Carefully re-prepare the internal standard solution and verify its concentration.

Quantitative Data Summary

The following table demonstrates the effectiveness of using an internal standard to correct for matrix effects in a hypothetical analysis of 1,1-Dimethylurea in human plasma.

Sample ID1,1-Dimethylurea Peak Area (Analyte)This compound Peak Area (IS)Analyte/IS RatioCalculated Concentration (ng/mL)%CV
Plasma 185,00098,0000.86710.23.9%
Plasma 272,00083,0000.86710.2
Plasma 398,000113,0000.86710.2
Plasma 465,00075,0000.86710.2
Plasma 591,000105,0000.86710.2

This table illustrates how a deuterated internal standard can compensate for variability in the analyte signal due to matrix effects across multiple injections of the same plasma sample.

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike

This protocol is used to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (1,1-Dimethylurea) and internal standard (this compound) into the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your validated sample preparation method. Spike the analyte and internal standard into the extracted matrix supernatant/eluate at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS

potential for H/D exchange in 1,1-Dimethylurea-d6 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,1-Dimethylurea-d6. This resource is designed for researchers, scientists, and drug development professionals to address the potential for hydrogen/deuterium (H/D) exchange in experiments utilizing this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic stability of your deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange and why is it a concern for my this compound experiments?

A1: Hydrogen/deuterium (H/D) exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from a protic solvent.[1] For this compound, this would mean the replacement of a deuterium atom on the methyl groups with a hydrogen atom. This is a significant concern in applications where the isotopic purity of the compound is critical, such as when it is used as an internal standard in mass spectrometry-based quantitative analysis. The loss of deuterium alters the mass of the standard, which can lead to inaccurate quantification of the target analyte.[2]

Q2: Are the deuterium atoms on the methyl groups of this compound susceptible to exchange?

A2: Deuterium atoms on carbon atoms are generally less prone to exchange than those on heteroatoms (like oxygen or nitrogen). However, the hydrogens (and therefore deuteriums) on carbons adjacent to a carbonyl group, known as α-hydrogens, can be acidic enough to undergo exchange, especially under acidic or basic conditions.[3] While the C-D bonds in this compound are relatively stable, they are not entirely immune to exchange, particularly under harsh experimental conditions.

Q3: What experimental conditions can promote H/D exchange in this compound?

A3: The primary factors that can induce H/D exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange of α-hydrogens. The rate of exchange is typically at its minimum between pH 2 and 3.[3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange.[4]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) provide a source of hydrogen atoms and can facilitate the exchange process. Aprotic solvents (e.g., acetonitrile, DMSO) are less likely to cause exchange.

Q4: How can I detect if H/D exchange is occurring in my this compound sample?

A4: The two primary analytical techniques for detecting and quantifying H/D exchange are:

  • Mass Spectrometry (MS): A loss of deuterium will result in a corresponding decrease in the mass of the molecule. By monitoring the mass spectrum of your this compound sample over time or after exposure to certain conditions, you can identify any back-exchange.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals corresponding to the methyl groups as deuterium is replaced by hydrogen. Conversely, ²H (Deuterium) NMR can be used to monitor the decrease in the deuterium signal.

Q5: Can I use this compound as an internal standard in my LC-MS/MS assay?

A5: Yes, with proper validation. It is crucial to assess the isotopic stability of this compound under the specific conditions of your analytical method, including sample preparation, chromatography, and storage in the autosampler. A stability study is recommended to ensure that no significant H/D exchange occurs that could compromise the accuracy and precision of your assay.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that may be related to H/D exchange.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Inaccurate or irreproducible quantitative results in LC-MS/MS H/D exchange in the internal standard (this compound) leading to a change in its concentration or mass.1. Conduct a stability study: Analyze the stability of this compound under your specific experimental conditions (see Experimental Protocols section). 2. Optimize pH: If possible, adjust the pH of your solutions to be within the range of 4-8, where ureas are generally more stable. 3. Control Temperature: Minimize the exposure of your samples to elevated temperatures. Store stock solutions and samples at low temperatures (e.g., -20°C). 4. Solvent Choice: For long-term storage, use aprotic solvents like acetonitrile. If aqueous solutions are necessary, prepare them fresh.
Appearance of a peak at the mass of the unlabeled 1,1-Dimethylurea in the internal standard solution Significant H/D exchange has occurred, converting the deuterated standard to its non-deuterated form.1. Review Storage Conditions: Check the solvent, pH, and temperature of your stock and working solutions. 2. Perform Forced Degradation Study: Intentionally stress the this compound under harsh conditions (see Experimental Protocols section) to confirm the identity of the degradation product. 3. Consider an alternative internal standard: If the H/D exchange is unavoidable under your experimental conditions, consider using a ¹³C or ¹⁵N labeled internal standard.
Gradual decrease in the isotopic purity of this compound over time Slow H/D exchange is occurring during storage or sample handling.1. Re-evaluate storage solvent: Switch to a high-purity aprotic solvent for long-term storage. 2. Aliquot stock solutions: To avoid repeated freeze-thaw cycles and exposure to atmospheric moisture, store your stock solution in small, single-use aliquots. 3. Prepare working solutions fresh: Minimize the time your working solutions are stored before use.

Quantitative Data

Table 1: Influence of pH on the Half-Life (t½) of Amide Proton Exchange at 25°C

pHApproximate Half-Life (t½)
2.5~10 hours
5.0~1 minute
7.0< 1 second
9.0< 1 second

Note: This data is for a typical exposed amide proton in an unstructured peptide and is intended for illustrative purposes. The C-D bonds in this compound are expected to be significantly more stable.

Table 2: Influence of Temperature on the Relative Rate of H/D Exchange

Temperature (°C)Relative Exchange Rate
01
20~10
40~100

Note: This data illustrates the general trend of increasing exchange rate with temperature.

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability of this compound by LC-MS

Objective: To determine if H/D exchange of this compound occurs under specific experimental conditions.

Methodology:

  • Prepare Test Solutions:

    • Solution A (Control): Dissolve this compound in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 µg/mL.

    • Solution B (Aqueous): Dissolve this compound in your typical aqueous mobile phase or sample diluent at 1 µg/mL.

    • Solution C (Acidic): Adjust the pH of your aqueous solvent to a low value (e.g., pH 2) and dissolve this compound at 1 µg/mL.

    • Solution D (Basic): Adjust the pH of your aqueous solvent to a high value (e.g., pH 10) and dissolve this compound at 1 µg/mL.

  • Incubation:

    • Incubate aliquots of each solution at different temperatures (e.g., room temperature and 40°C) for various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • LC-MS Analysis:

    • Analyze the samples at each time point by LC-MS.

    • Monitor the ion chromatograms for the mass of this compound and the potential mass of its partially and fully back-exchanged counterparts.

  • Data Analysis:

    • Calculate the peak area ratio of the back-exchanged species to the intact this compound.

    • A significant increase in the peak area of the back-exchanged species over time indicates isotopic instability under those conditions.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally induce H/D exchange and other degradation pathways to understand the stability of this compound under stress conditions.

Methodology:

  • Prepare Stress Samples:

    • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of this compound at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Preparation for Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration.

  • Analysis:

    • Analyze all stressed samples and an unstressed control sample by a suitable stability-indicating method (e.g., LC-MS, NMR).

  • Data Interpretation:

    • Identify any degradation products and determine the extent of degradation under each stress condition. This information helps to establish the degradation pathways and the intrinsic stability of the molecule.

Visualizations

H_D_Exchange_Pathway This compound\n(Isotopically Pure) This compound (Isotopically Pure) Intermediate Intermediate This compound\n(Isotopically Pure)->Intermediate Protic Solvent (H+ source) Catalyst (Acid/Base) Temperature 1,1-Dimethylurea-d5\n(Partially Exchanged) 1,1-Dimethylurea-d5 (Partially Exchanged) Intermediate->1,1-Dimethylurea-d5\n(Partially Exchanged) Loss of D+ Further Exchange Further Exchange 1,1-Dimethylurea-d5\n(Partially Exchanged)->Further Exchange Repetition of Process

Caption: Potential pathway for H/D exchange in this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Experimental Verification cluster_3 Resolution Inaccurate Quantitation Inaccurate Quantitation Review Storage & Handling Review Storage & Handling Inaccurate Quantitation->Review Storage & Handling Check Solvent, pH, Temp Check Solvent, pH, Temp Review Storage & Handling->Check Solvent, pH, Temp Conduct Stability Study Conduct Stability Study Check Solvent, pH, Temp->Conduct Stability Study Issue Persists Analyze by LC-MS or NMR Analyze by LC-MS or NMR Conduct Stability Study->Analyze by LC-MS or NMR Optimize Conditions Optimize Conditions Analyze by LC-MS or NMR->Optimize Conditions Exchange Confirmed Alternative Standard Alternative Standard Analyze by LC-MS or NMR->Alternative Standard Exchange Unavoidable Modify Protocol Modify Protocol Optimize Conditions->Modify Protocol

Caption: Troubleshooting workflow for suspected H/D exchange.

References

Technical Support Center: Chromatographic Separation of 1,1-Dimethylurea and its d6-Analog

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete chromatographic separation of 1,1-Dimethylurea and its deuterated analog (d6-1,1-Dimethylurea).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate 1,1-Dimethylurea and its d6-analog?

The primary challenge lies in the "deuterium isotope effect." The substitution of six hydrogen atoms with deuterium in the d6-analog results in subtle differences in physicochemical properties, such as bond length and vibrational energy. These differences can lead to slight variations in retention time during chromatography, making complete separation difficult. In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.

Q2: Which chromatographic technique is best suited for this separation?

For polar compounds like 1,1-Dimethylurea, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes. While Reverse-Phase (RP-HPLC) and Supercritical Fluid Chromatography (SFC) can also be employed, HILIC typically provides better retention and resolution for this specific application.

Q3: Is complete baseline separation always necessary?

For quantitative analysis using mass spectrometry (MS), complete baseline separation is ideal but not always essential, provided the mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). However, if the two compounds co-elute and one is present at a much higher concentration, it can lead to ion suppression and affect the accuracy of the results. Therefore, achieving at least partial chromatographic separation is highly recommended.

Q4: Can the deuterium isotope effect be predicted?

The magnitude and even the direction of the retention time shift due to the deuterium isotope effect can be difficult to predict with certainty. It is influenced by several factors, including the number and location of the deuterium atoms, the chromatographic mode (HILIC vs. RP-HPLC), the type of stationary phase, and the mobile phase composition.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of 1,1-Dimethylurea and its d6-analog.

Issue 1: Poor or No Separation (Co-elution)

Possible Causes & Solutions:

  • Inappropriate Chromatographic Mode:

    • Symptom: Both compounds elute at or near the void volume in Reverse-Phase HPLC.

    • Solution: Switch to HILIC mode, which is better suited for retaining and separating polar compounds.

  • Suboptimal Mobile Phase Composition (HILIC):

    • Symptom: Both peaks are broad and poorly resolved.

    • Solution:

      • Increase Organic Content: In HILIC, increasing the percentage of the organic solvent (typically acetonitrile) in the mobile phase increases retention. A higher retention may improve resolution.

      • Adjust Aqueous Component: The nature and concentration of the aqueous component (e.g., water with a buffer) can significantly impact selectivity. Experiment with different buffers (e.g., ammonium formate, ammonium acetate) and pH levels.

  • Suboptimal Mobile Phase Composition (RP-HPLC):

    • Symptom: Both compounds elute very early with little retention.

    • Solution:

      • Decrease Organic Content: In RP-HPLC, decreasing the organic solvent percentage will increase retention.

      • Use a Polar-Embedded or Polar-Endcapped Column: These types of C18 columns are designed to provide better retention for polar compounds in highly aqueous mobile phases.

  • Inadequate Column Chemistry:

    • Symptom: Lack of selectivity between the two compounds.

    • Solution: Screen different stationary phases. In HILIC, options include bare silica, diol, amide, or zwitterionic phases. Each offers a different selectivity that might resolve the two compounds.

Issue 2: Peak Tailing

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase:

    • Symptom: Asymmetrical peak shape with a "tail."

    • Solution:

      • Adjust Mobile Phase pH: For HILIC and RP-HPLC, ensure the mobile phase pH is appropriate to maintain the analytes in a single ionic state.

      • Add Buffer to Mobile Phase: Buffers can help to minimize undesirable interactions between the analytes and the stationary phase. Ammonium formate or acetate are common choices for LC-MS applications.

  • Column Overload:

    • Symptom: Peak fronting at low concentrations and tailing at high concentrations.

    • Solution: Reduce the sample concentration or the injection volume.

Issue 3: Inconsistent Retention Times

Possible Causes & Solutions:

  • Insufficient Column Equilibration:

    • Symptom: Retention times drift, usually to shorter times, at the beginning of a run sequence.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before the first injection. HILIC columns, in particular, may require longer equilibration times than RP-HPLC columns.

  • Mobile Phase Instability:

    • Symptom: Gradual or abrupt shifts in retention time during a sequence.

    • Solution: Prepare fresh mobile phase daily. If using a multi-component mobile phase, ensure it is well-mixed and that there is no precipitation of buffer salts.

Quantitative Data Summary

The following tables provide illustrative examples of chromatographic conditions and expected retention times for the separation of 1,1-Dimethylurea and its d6-analog. Actual results may vary depending on the specific instrument, column, and experimental conditions.

Table 1: Example HILIC Method Parameters and Expected Retention Times

ParameterValue
Column HILIC (e.g., Silica, Diol, or Amide chemistry), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 80% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Expected Retention Time (1,1-Dimethylurea) ~ 3.5 min
Expected Retention Time (d6-1,1-Dimethylurea) ~ 3.4 min

Table 2: Example Reverse-Phase HPLC Method Parameters and Expected Retention Times

ParameterValue
Column Polar-Embedded C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 20% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Expected Retention Time (1,1-Dimethylurea) ~ 1.8 min
Expected Retention Time (d6-1,1-Dimethylurea) ~ 1.75 min

Experimental Protocols

Protocol 1: HILIC Method for Separation of 1,1-Dimethylurea and d6-1,1-Dimethylurea
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of 1,1-Dimethylurea and d6-1,1-Dimethylurea in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to the desired concentration (e.g., 1 µg/mL) with 90% acetonitrile.

  • LC-MS System Setup:

    • LC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0.0 min: 95% B

      • 5.0 min: 80% B

      • 5.1 min: 95% B

      • 7.0 min: 95% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

      • MRM Transition for 1,1-Dimethylurea: To be determined by direct infusion (e.g., m/z 89 -> 44).

      • MRM Transition for d6-1,1-Dimethylurea: To be determined by direct infusion (e.g., m/z 95 -> 50).

  • Data Analysis:

    • Integrate the chromatographic peaks for both analytes.

    • Calculate the resolution between the two peaks. A resolution of >1.5 is considered baseline separation.

Protocol 2: Supercritical Fluid Chromatography (SFC) Method (Adapted for Isotopologues)

While originally for isomers, SFC can be a powerful tool for separating isotopologues due to its unique selectivity.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of 1,1-Dimethylurea and d6-1,1-Dimethylurea in methanol.

    • Dilute to the desired concentration with methanol.

  • SFC-MS System Setup:

    • SFC System: A supercritical fluid chromatography system.

    • Column: A column with a polar stationary phase (e.g., a 2-ethylpyridine phase).

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol.

    • Gradient: Isocratic elution with 10% Methanol.

    • Flow Rate: 2.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 µL.

    • Mass Spectrometer: A tandem mass spectrometer with an appropriate interface for SFC, operating in positive ESI+ mode with MRM.

  • Data Analysis:

    • As described in the HILIC protocol.

Visualizations

Troubleshooting_Workflow start Start: Co-elution of 1,1-Dimethylurea and d6-analog check_mode Is the analysis in HILIC mode? start->check_mode switch_to_hilic Switch to HILIC mode check_mode->switch_to_hilic No optimize_hilic Optimize HILIC Conditions check_mode->optimize_hilic Yes switch_to_hilic->optimize_hilic increase_organic Increase % organic solvent (e.g., Acetonitrile) optimize_hilic->increase_organic resolution_ok Is resolution > 1.0? adjust_buffer Adjust buffer type/concentration (e.g., Ammonium Formate) increase_organic->adjust_buffer change_column Screen different HILIC stationary phases (Diol, Amide) adjust_buffer->change_column change_column->resolution_ok resolution_ok->optimize_hilic No end End: Separation Achieved resolution_ok->end Yes end_fail End: Further method development needed

Caption: Troubleshooting workflow for co-elution.

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_stock Prepare stock solutions (1 mg/mL) prep_working Dilute to working concentration in appropriate solvent prep_stock->prep_working setup_lc Set up LC system (HILIC or RP-HPLC) prep_working->setup_lc equilibrate Equilibrate column setup_lc->equilibrate inject Inject sample equilibrate->inject integrate Integrate peaks inject->integrate calculate_res Calculate resolution integrate->calculate_res assess Assess separation calculate_res->assess

Caption: General experimental workflow.

References

Technical Support Center: Managing Unlabeled Analyte Impurity in 1,1-Dimethylurea-d6 Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, quantifying, and mitigating the effects of unlabeled 1,1-Dimethylurea impurity in your 1,1-Dimethylurea-d6 internal standard.

Frequently Asked Questions (FAQs)

Q1: What is an unlabeled analyte impurity in a deuterated standard?

An unlabeled analyte impurity refers to the presence of the non-deuterated form of the analyte (1,1-Dimethylurea) within the stable isotope-labeled internal standard (this compound). During the synthesis of deuterated standards, it is challenging to achieve 100% isotopic enrichment, often resulting in a small percentage of the unlabeled compound.[1]

Q2: Why is the presence of unlabeled 1,1-Dimethylurea in my this compound standard a concern?

The presence of unlabeled 1,1-Dimethylurea in the this compound internal standard can lead to inaccurate and unreliable quantitative results in mass spectrometry-based assays.[1] This impurity can contribute to the signal of the analyte of interest, leading to an overestimation of its concentration, particularly at the lower limit of quantification (LLOQ).

Q3: What is a typical acceptable level of unlabeled impurity in a deuterated standard?

Regulatory guidelines and industry best practices suggest that the isotopic purity of a deuterated internal standard should be high, typically ≥98%.[2][3] The contribution of the unlabeled analyte in the internal standard solution to the analyte response at the LLOQ should not be more than 5%.[2]

Q4: How can I check the isotopic purity of my this compound standard?

The isotopic purity of your this compound standard can be determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). This involves analyzing a solution of the standard to measure the relative abundance of the deuterated and unlabeled forms.

Troubleshooting Guide

Issue: I am observing a higher than expected response for my blank samples (containing only the this compound internal standard) at the mass transition of the unlabeled 1,1-Dimethylurea.

  • Question: Could this be due to unlabeled impurity in my internal standard?

    • Answer: Yes, this is a common indicator of the presence of unlabeled 1,1-Dimethylurea in your this compound standard. This phenomenon is often referred to as "crosstalk" or isotopic contribution.

  • Question: How can I confirm that the signal is from unlabeled impurity and not from another source of interference?

    • Answer: Analyze a neat solution of your this compound standard using your LC-MS/MS method. If you observe a peak at the retention time and mass transition of unlabeled 1,1-Dimethylurea, it confirms the presence of the impurity.

  • Question: What are the acceptable limits for this crosstalk?

    • Answer: The response from the deuterated internal standard at the MRM transition of the analyte should not exceed 5% of the analyte's response at the LLOQ.

Issue: My calibration curve is failing at the lower concentrations (LLOQ).

  • Question: Could unlabeled impurity in my this compound be the cause?

    • Answer: Yes, the contribution from the unlabeled impurity can significantly impact the accuracy and precision of your LLOQ, leading to failed validation batches. The additional signal from the impurity can artificially inflate the measured concentration of your LLOQ sample.

  • Question: How do I correct for this in my data processing?

    • Answer: While some data systems allow for subtraction of the blank response, this is generally not recommended by regulatory bodies. The preferred approach is to use an internal standard with high isotopic purity. If this is not possible, a detailed investigation and justification for any correction method would be required.

Experimental Protocols

Protocol 1: Quantification of Unlabeled 1,1-Dimethylurea in this compound Standard

Objective: To determine the percentage of unlabeled 1,1-Dimethylurea present as an impurity in a lot of this compound internal standard.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a separate stock solution of a certified reference standard of unlabeled 1,1-Dimethylurea at 1 mg/mL.

    • Create a series of calibration standards of unlabeled 1,1-Dimethylurea by diluting its stock solution.

    • Prepare a working solution of the this compound standard at a concentration typically used in your analytical method.

  • LC-MS/MS Analysis:

    • Analyze the calibration standards of unlabeled 1,1-Dimethylurea to generate a calibration curve.

    • Inject the working solution of the this compound standard and monitor the mass transitions for both unlabeled 1,1-Dimethylurea and this compound.

    • An exemplary LC-MS/MS method for 1,1-Dimethylurea can be found in the literature, which can be adapted for this purpose.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the unlabeled 1,1-Dimethylurea impurity in the this compound working solution.

    • Calculate the percentage of the unlabeled impurity relative to the nominal concentration of the this compound.

Data Presentation:

Parameter1,1-Dimethylurea (Analyte)This compound (IS)
Precursor Ion (m/z) 89.195.1
Product Ion (m/z) 46.150.1
Collision Energy (eV) 1518
Dwell Time (ms) 5050
Hypothetical MRM parameters for LC-MS/MS analysis.
Standard LotNominal Concentration of IS (ng/mL)Measured Concentration of Unlabeled Impurity (ng/mL)% Unlabeled Impurity
Lot A1001.21.2%
Lot B1000.40.4%
Example data for the quantification of unlabeled impurity.

Visualizations

TroubleshootingWorkflow Troubleshooting Unlabeled Impurity Issues start High blank response at analyte MRM transition check_neat_IS Analyze neat solution of This compound start->check_neat_IS peak_observed Peak observed at analyte retention time and MRM? check_neat_IS->peak_observed impurity_confirmed Unlabeled impurity confirmed peak_observed->impurity_confirmed Yes no_impurity No significant peak observed. Investigate other sources of contamination. peak_observed->no_impurity No quantify_impurity Quantify % impurity (Protocol 1) impurity_confirmed->quantify_impurity check_acceptance Is impurity level > 5% of LLOQ response? quantify_impurity->check_acceptance fail Impurity level is too high. Contact standard vendor or source a new lot. check_acceptance->fail Yes pass Impurity level is acceptable. Proceed with caution and document findings. check_acceptance->pass No

Caption: Troubleshooting workflow for unlabeled impurity.

ExperimentalWorkflow Protocol for Quantifying Unlabeled Impurity prep_standards Prepare Stock Solutions: - Unlabeled 1,1-Dimethylurea - this compound create_cal_curve Create calibration curve with unlabeled 1,1-Dimethylurea prep_standards->create_cal_curve analyze_IS Analyze this compound working solution via LC-MS/MS prep_standards->analyze_IS quantify Quantify unlabeled impurity concentration using the calibration curve create_cal_curve->quantify analyze_IS->quantify calculate_percent Calculate the percentage of unlabeled impurity quantify->calculate_percent

Caption: Experimental workflow for impurity quantification.

References

stability of 1,1-Dimethylurea-d6 in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,1-Dimethylurea-d6. This resource is designed for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter regarding the stability of this compound in solution over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are the chemical degradation of the 1,1-Dimethylurea molecule itself and the isotopic stability of the deuterium labels. Key factors that can affect stability include pH, temperature, solvent, and exposure to light.

Q2: How stable is the 1,1-Dimethylurea molecule to hydrolysis?

Q3: Is there a risk of the deuterium labels on this compound exchanging with hydrogen from the solvent?

A3: Yes, hydrogen-deuterium (H/D) exchange is a potential issue for deuterated compounds, especially when the deuterium atoms are attached to heteroatoms or activated carbon atoms.[2][3] In this compound, the deuterium atoms are on the N-methyl groups. While the C-D bond is generally stronger than the C-H bond, exchange can still be catalyzed by acidic or basic conditions.[4][5]

Q4: What are the optimal storage conditions for solutions of this compound?

A4: To ensure the stability of this compound solutions, it is recommended to:

  • Use Aprotic Solvents: For long-term storage, use aprotic solvents such as acetonitrile or DMSO, if solubility permits.

  • Control pH: Maintain a neutral pH for aqueous solutions.

  • Store at Low Temperatures: Store solutions at the lowest practical temperature to slow down potential degradation and H/D exchange rates.

  • Protect from Light: Store solutions in amber vials or in the dark to prevent potential photodegradation.

Q5: How does light exposure affect the stability of this compound?

A5: While specific photostability data for this compound is limited, related compounds like the herbicide Diuron (a substituted dimethylurea) are known to undergo phototransformation. Therefore, it is prudent to protect solutions of this compound from light, especially during long-term storage or prolonged experiments. Standardized photostability testing, such as that described in the ICH Q1B guidelines, can be performed if this is a significant concern for a specific application.

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantitative Results Using this compound as an Internal Standard

Symptoms:

  • Poor reproducibility of analytical results.

  • Over- or underestimation of the analyte concentration.

  • Drifting calibration curve.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Hydrogen-Deuterium (H/D) Exchange 1. Review the pH of your sample and mobile phase. Acidic or basic conditions can promote H/D exchange. 2. Assess the temperature conditions of your sample preparation and analysis. High temperatures can increase the rate of exchange. 3. Evaluate the solvent used for stock and working solutions. Protic solvents (e.g., water, methanol) can facilitate exchange.1. Adjust the pH to be as close to neutral as possible. 2. Minimize sample heating during preparation and consider using a lower ion source temperature in your mass spectrometer. 3. For long-term storage, consider switching to an aprotic solvent like acetonitrile if compatible with your assay. Prepare fresh working solutions in aqueous/protic solvents.
Chemical Degradation 1. Analyze an aged solution of this compound to check for the presence of degradation products. 2. Review the storage conditions (temperature, light exposure) of your solutions.1. If degradation is observed, prepare fresh solutions. 2. Ensure solutions are stored at low temperatures and protected from light.
Impurity in the Standard 1. Verify the chemical and isotopic purity of the this compound standard from the certificate of analysis.1. If the purity is questionable, acquire a new, high-purity standard.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Given Solution

Objective: To determine the stability of this compound in a specific solvent system over a defined period under various conditions.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile).

    • From the stock solution, prepare test solutions of a known concentration in the desired solvent system (e.g., buffer at a specific pH, mobile phase).

  • Incubation Conditions:

    • Divide the test solutions into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Store the aliquots under various conditions relevant to your experimental workflow:

      • Temperature: Room temperature, refrigerated (2-8 °C), and elevated temperature (e.g., 40 °C).

      • Light Exposure: Exposed to laboratory light and protected from light (wrapped in aluminum foil).

  • Sample Analysis:

    • At each time point, analyze the respective aliquots using a suitable analytical method, such as LC-MS/MS.

    • Monitor the peak area of this compound.

    • Monitor for the appearance of the unlabeled 1,1-Dimethylurea (M+0) to assess for H/D exchange.

    • Monitor for the appearance of any new peaks that could indicate degradation products.

  • Data Analysis:

    • Plot the concentration or peak area of this compound against time for each storage condition.

    • Calculate the percentage of H/D exchange at each time point by comparing the peak area of the unlabeled 1,1-Dimethylurea to that of this compound.

    • Summarize the results in a table to compare stability under different conditions.

Data Presentation:

Table 1: Stability of this compound in [Solvent] at Different Temperatures

Time (hours)Concentration at 4°C (% of initial)Concentration at 25°C (% of initial)Concentration at 40°C (% of initial)H/D Exchange at 40°C (%)
01001001000
2
4
8
24
48

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Quantitative Results check_HD_exchange Assess for H/D Exchange start->check_HD_exchange check_degradation Check for Chemical Degradation start->check_degradation check_purity Verify Standard Purity start->check_purity check_HD_exchange->check_degradation No solution_pH Review Solution pH check_HD_exchange->solution_pH Yes check_degradation->check_purity No analyze_aged_solution Analyze Aged Solution by LC-MS check_degradation->analyze_aged_solution Yes review_coa Review Certificate of Analysis check_purity->review_coa Yes solution_temp Review Temperature Conditions solution_pH->solution_temp adjust_pH Adjust pH to Neutral solution_pH->adjust_pH solution_solvent Review Solvent Choice solution_temp->solution_solvent optimize_temp Optimize Temperature solution_temp->optimize_temp change_solvent Use Aprotic Solvent for Storage solution_solvent->change_solvent review_storage Review Storage Conditions analyze_aged_solution->review_storage prepare_fresh Prepare Fresh Solutions analyze_aged_solution->prepare_fresh improve_storage Store Cold and Dark review_storage->improve_storage new_standard Source New Standard review_coa->new_standard

Caption: Troubleshooting workflow for inconsistent results with this compound.

Stability_Assessment_Workflow prep_solution Prepare Test Solution of this compound aliquot Aliquot Solution for Time Points prep_solution->aliquot storage_conditions Store under Different Conditions (Temp, Light) aliquot->storage_conditions analysis Analyze Aliquots at Each Time Point by LC-MS/MS storage_conditions->analysis data_analysis Analyze Data for Degradation and H/D Exchange analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Minimizing Ion Suppression with 1,1-Dimethylurea-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ion suppression when using 1,1-Dimethylurea-d6 as an internal standard in mass spectrometry-based assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to ion suppression and inaccurate quantification.

Problem Potential Cause Recommended Solution
Poor signal response for both analyte and this compound High concentration of co-eluting matrix components causing general ion suppression.1. Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][2] 2. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components.[3] 3. Improve Chromatographic Separation: Modify the gradient, change the column chemistry, or adjust the flow rate to separate the analyte and internal standard from the bulk of the matrix components.[1][3]
Inconsistent analyte to this compound ratio across samples Differential ion suppression where the analyte and internal standard are not affected equally by the matrix.1. Ensure Co-elution: Due to the deuterium isotope effect, this compound may elute slightly earlier than the unlabeled analyte. Adjust chromatographic conditions to achieve complete co-elution. 2. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same matrix as the study samples to mimic the matrix effects.
This compound peak appears, but analyte peak is suppressed The analyte is more susceptible to ion suppression from a specific co-eluting interference than the internal standard.1. Post-Column Infusion Experiment: This will help identify the retention time regions where ion suppression is most significant. 2. Modify Chromatography: Adjust the mobile phase or gradient to shift the analyte's retention time away from the suppression zone.
Analyte peak is present, but this compound signal is low or absent The internal standard itself is being suppressed, or there was an error in adding it to the sample.1. Verify Internal Standard Concentration: Prepare a fresh stock solution and re-analyze. 2. Investigate Matrix Effects on IS: The internal standard, even though deuterated, can still be subject to suppression. The post-column infusion experiment can also be used to investigate this.
Presence of an unlabeled 1,1-Dimethylurea peak in blank samples Contamination from the this compound internal standard stock.1. Check Purity of Internal Standard: The synthesis of deuterated standards is often not 100% complete, leading to the presence of some unlabeled analyte. Analyze a high-concentration solution of the internal standard alone. 2. Background Subtraction: If the unlabeled peak is consistent, it may be possible to subtract the background signal.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of quantitative analyses.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?

A2: A SIL-IS is considered the gold standard for quantitative LC-MS analysis. Because it has nearly identical physicochemical properties to the analyte, it is assumed to co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.

Q3: Can this compound behave differently from my analyte during chromatography?

A3: Yes. The substitution of hydrogen with deuterium can lead to a phenomenon known as the "deuterium isotope effect," which may cause the deuterated standard to have a slightly shorter retention time than the unlabeled analyte in reverse-phase chromatography. This potential for chromatographic separation can lead to differential matrix effects, where the analyte and internal standard are not in the same "matrix environment" as they enter the ion source.

Q4: How can I test for ion suppression in my assay?

A4: A common method is the post-column infusion experiment. A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any dip in the analyte's signal intensity indicates a region of ion suppression.

Q5: What are the primary sources of ion suppression?

A5: Ion suppression can be caused by a wide range of endogenous and exogenous compounds. Common sources include salts, phospholipids from plasma, formulation excipients, and plasticizers from lab consumables.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Analyte standard solution (at a concentration that gives a stable and robust signal)

  • Blank matrix extract (e.g., protein-precipitated plasma from a control source)

  • Mobile phases for the chromatographic method

Methodology:

  • Set up the LC-MS/MS system with the analytical column.

  • Connect the outlet of the LC column to one inlet of a tee-union.

  • Connect a syringe pump containing the analyte standard solution to the other inlet of the tee-union.

  • Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable signal baseline in the mass spectrometer.

  • Inject the blank matrix extract onto the LC column and begin the chromatographic run.

  • Monitor the analyte's signal throughout the run. A decrease in signal intensity indicates a region of ion suppression.

Protocol 2: Evaluation of the Deuterium Isotope Effect on Chromatography

Objective: To determine the difference in retention time between the analyte and this compound.

Materials:

  • LC-MS/MS system

  • Analyte standard

  • This compound internal standard

  • Mobile phases for the chromatographic method

Methodology:

  • Prepare a solution containing both the analyte and this compound at a known concentration.

  • Inject this solution onto the LC-MS/MS system using the intended analytical method.

  • Acquire data in a mode that allows for the simultaneous monitoring of both the analyte and the internal standard (e.g., multiple reaction monitoring - MRM).

  • Carefully examine the chromatograms for the retention times of both compounds.

  • Calculate the difference in retention time (ΔtR). A significant and reproducible ΔtR indicates a deuterium isotope effect that may need to be addressed by modifying the chromatography to achieve co-elution.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution PoorSignal Poor Signal/ Inconsistent Ratios PostColumn Post-Column Infusion PoorSignal->PostColumn Identify Suppression Zones IsotopeEffect Deuterium Isotope Effect Evaluation PoorSignal->IsotopeEffect Check for Co-elution Chroma Modify Chromatography (Gradient, Column) PostColumn->Chroma IsotopeEffect->Chroma SamplePrep Optimize Sample Preparation (SPE, LLE) Chroma->SamplePrep Dilution Sample Dilution Chroma->Dilution MatrixMatch Matrix-Matched Calibrants Chroma->MatrixMatch

Caption: A troubleshooting workflow for addressing ion suppression.

MitigationStrategies cluster_sample Sample Preparation cluster_chroma Chromatography cluster_ms Mass Spectrometry Mitigation Strategies to Minimize Ion Suppression SPE Solid-Phase Extraction (SPE) Mitigation->SPE LLE Liquid-Liquid Extraction (LLE) Mitigation->LLE PP Protein Precipitation (PPT) Mitigation->PP Gradient Gradient Optimization Mitigation->Gradient Column Alternative Column Chemistry Mitigation->Column FlowRate Flow Rate Adjustment Mitigation->FlowRate Ionization Change Ionization Mode (e.g., APCI) Mitigation->Ionization SourceParams Optimize Source Parameters Mitigation->SourceParams

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using 1,1-Dimethylurea-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and bioanalysis, the precision and reliability of analytical methods are paramount. The validation of these methods ensures that the data generated are accurate and reproducible, forming the bedrock of regulatory submissions and clinical trial outcomes. A critical component of a robust analytical method, particularly in liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard. This guide provides an objective comparison of analytical method performance when utilizing a stable isotope-labeled (SIL) internal standard, exemplified by 1,1-Dimethylurea-d6, versus alternative approaches.

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This mimicry allows for effective compensation for matrix effects and other sources of variability, leading to superior accuracy and precision.

This guide will compare the validation of an LC-MS/MS method for NDMA using NDMA-d6 as an internal standard against a representative method for a similar small molecule, Metformin, which often relies on external calibration or non-isotopically labeled internal standards.

Quantitative Performance: A Comparative Analysis

The following table summarizes typical validation parameters for an analytical method using a stable isotope-labeled internal standard (NDMA with NDMA-d6) versus a method for a comparable analyte (Metformin) without a deuterated internal standard. The data highlights the enhanced performance achieved with the SIL approach.

Validation ParameterMethod with SIL Internal Standard (NDMA/NDMA-d6)Method with Alternative Standard (Metformin)
Linearity (Correlation Coefficient, r²) ≥0.995[1]≥0.998
Range 0.1 - 100 ng/mL[2]10 - 50 µg/mL[3]
Accuracy (% Bias) Within ±15%[4]98% - 102% of theoretical value[3]
Precision (Relative Standard Deviation, RSD) <15%<2%
Lower Limit of Quantification (LLOQ) 0.2 ppm0.4553 µg/ml
Recovery (%) 68% - 83%Not always reported; can be highly variable

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the two compared methods.

Experimental Protocol 1: Determination of NDMA using NDMA-d6 Internal Standard by LC-MS/MS

This protocol is representative of methods used for the quantification of nitrosamine impurities in pharmaceutical products.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the homogenized sample (e.g., drug substance or product) into a centrifuge tube.

  • Add a known volume of a standard solution containing the internal standard, NDMA-d6.

  • Add methanol, vortex, and sonicate for 5 minutes to extract the analyte and internal standard.

  • Add ultrapure water, vortex, and sonicate for another 5 minutes.

  • Centrifuge the sample and filter the supernatant through a 0.2 µm filter into an autosampler vial for analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 3.0 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 30 µL

  • MS System: Triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for NDMA and NDMA-d6.

Experimental Protocol 2: Determination of Metformin by RP-HPLC

This protocol is a typical example of a method that may not employ a stable isotope-labeled internal standard.

1. Sample Preparation:

  • Weigh and powder 20 tablets of Metformin. An amount of powder equivalent to 10 mg of Metformin is accurately weighed into a 10 mL volumetric flask.

  • Add 10 mL of the mobile phase and sonicate for 5 minutes.

  • The solution is then filtered through a 0.45 µm membrane filter.

  • A further dilution is made with the mobile phase to achieve a final concentration of 10 µg/mL.

2. High-Performance Liquid Chromatography (HPLC) Conditions:

  • HPLC System: Isocratic HPLC system with UV detection.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and methanol (30:70 v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 238 nm.

  • Injection Volume: 20 µL.

Visualizing the Workflow: Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method, a critical process for ensuring data quality and regulatory compliance.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity & Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Stability robustness->stability validation_report Prepare Validation Report stability->validation_report end End: Method Implementation for Routine Use validation_report->end

A typical workflow for analytical method validation.

The Decisive Advantage of this compound

The use of a stable isotope-labeled internal standard like this compound offers a clear advantage in the validation and application of analytical methods. By co-eluting with the analyte, it experiences the same analytical variations, including extraction efficiency and matrix-induced ionization suppression or enhancement. This allows for a more accurate and precise calculation of the analyte concentration.

In contrast, methods relying on external calibration or structural analog internal standards are more susceptible to inaccuracies arising from matrix variability between different samples. While a structural analog is chemically similar, it may not have identical extraction recovery or ionization response as the analyte, leading to potential bias in the results.

References

A Head-to-Head Battle of Internal Standards: 1,1-Dimethylurea-d6 vs. 13C-Labeled Analogs in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is a critical decision. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, deuterium-labeled (such as 1,1-Dimethylurea-d6) and carbon-13-labeled standards represent two of the most common choices. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal internal standard for your analytical needs.

Stable isotope dilution mass spectrometry is a powerful technique that relies on the addition of a known quantity of a SIL analog of the analyte to both samples and calibration standards. This internal standard co-elutes with the analyte and experiences similar effects during sample preparation, chromatography, and ionization, thereby correcting for variations and improving the accuracy of quantification. While both deuterium and 13C-labeling serve this purpose, their fundamental physical differences can lead to significant variations in analytical performance.[1]

Key Performance Differences: A Comparative Analysis

The ideal internal standard should be chemically identical to the analyte, ensuring it behaves identically throughout the analytical process. However, the mass difference between isotopes can introduce subtle but significant effects, particularly with deuterium labeling.

FeatureThis compound (Deuterium-Labeled)13C-Labeled 1,1-DimethylureaRationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte.[2]Virtually identical retention time to the unlabeled analyte.[2]Perfect co-elution is critical for accurate compensation of matrix effects. Differential elution can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement, introducing analytical bias.[1]
Isotopic Stability Generally stable, but the C-D bond is weaker than the C-H bond, and there is a potential for H/D back-exchange under certain pH or temperature conditions, especially if the label is on an exchangeable site.[1]Highly stable as the 13C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange.Loss of the isotopic label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.
Matrix Effect Compensation Can be less effective if chromatographic separation occurs, as the analyte and internal standard are not in the same "analytical space" at the point of ionization.Superior compensation due to identical elution profiles, ensuring both analyte and internal standard are subjected to the same matrix effects.Inaccurate correction for matrix effects is a primary source of error in LC-MS/MS assays.
Synthesis & Cost Generally less expensive and more readily available due to more straightforward synthetic routes.Typically more expensive and less commonly available due to the higher cost of 13C-labeled starting materials and more complex synthesis.Practical considerations of budget and availability often influence the choice of internal standard.
Fragmentation in MS/MS The difference in bond strength between C-D and C-H can sometimes lead to different fragmentation patterns or require different collision energies for optimal fragmentation compared to the analyte.Fragmentation patterns are generally identical to the unlabeled analyte, simplifying method development.Consistent fragmentation behavior ensures reliable quantification across a range of concentrations.

Quantitative Data Summary

Table 1: Chromatographic Resolution Between Amphetamine and its Stable Isotope-Labeled Internal Standards

Internal StandardNumber of Deuterium AtomsChromatographic Resolution (Rs)
2H3-amphetamine3Low
2H5-amphetamine5Moderate
2H6-amphetamine6Moderate
2H8-amphetamine8High
2H11-amphetamine11High
13C6-amphetamine 0 (6 13C atoms) Co-eluting (Rs = 0)

Data adapted from a study on amphetamines, which illustrates the typical chromatographic behavior of deuterated vs. 13C-labeled standards.

The data clearly shows that as the number of deuterium atoms increases, the chromatographic separation from the unlabeled analyte also increases. In contrast, the 13C-labeled internal standard co-eluted perfectly with the native amphetamine. This co-elution is the most desirable characteristic for an internal standard to ensure the most accurate correction for matrix effects.

Experimental Protocols

Below is a generalized experimental protocol for the quantitative analysis of an analyte like 1,1-Dimethylurea in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS. This protocol would require optimization for specific applications and instrumentation.

Sample Preparation
  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or 13C-labeled 1,1-Dimethylurea) at a known concentration.

  • Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure good separation.

    • Flow Rate: A typical flow rate for analytical LC is 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 1,1-Dimethylurea (Analyte): Monitor a specific precursor ion to product ion transition.

      • This compound (IS): Monitor the corresponding mass-shifted precursor to product ion transition.

      • 13C-Labeled 1,1-Dimethylurea (IS): Monitor the corresponding mass-shifted precursor to product ion transition.

    • Optimization: Optimize MS parameters such as collision energy and declustering potential for both the analyte and the internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the general workflow for using a stable isotope-labeled internal standard and the logical relationship in choosing between a deuterated and a 13C-labeled standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction & Cleanup Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Calculate Analyte/IS Ratio MS->Ratio Quant Quantification Ratio->Quant

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

G cluster_d6_pros_cons Deuterium-Labeled Considerations cluster_c13_pros_cons 13C-Labeled Considerations Start Choice of Stable Isotope-Labeled Internal Standard D6 This compound Start->D6 Cost-Effective & Available C13 13C-Labeled 1,1-Dimethylurea Start->C13 Highest Accuracy Needed D6_Pros Pros: - Lower Cost - Wider Availability D6_Cons Cons: - Chromatographic Shift - Potential H/D Exchange C13_Pros Pros: - Co-elution with Analyte - High Isotopic Stability C13_Cons Cons: - Higher Cost - Limited Availability

Caption: Decision tree for selecting an internal standard.

Conclusion and Recommendations

Based on the principles of isotope dilution mass spectrometry and available comparative data, 13C-labeled internal standards are theoretically superior for the quantitative analysis of small molecules like 1,1-Dimethylurea. Their key advantages are the near-perfect co-elution with the analyte and their high isotopic stability, which together provide more robust and accurate compensation for matrix effects.

However, This compound is a viable and effective internal standard that has been successfully used in many validated methods. Its wider availability and lower cost make it a practical choice for many laboratories. When using a deuterated standard, it is crucial to thoroughly validate the method to ensure that any chromatographic shifts do not negatively impact the accuracy and precision of the results, and to confirm the stability of the label under the specific analytical conditions.

For assays demanding the highest level of accuracy and for the analysis of complex matrices where significant matrix effects are expected, the investment in a 13C-labeled internal standard is highly recommended. For routine analyses where cost and accessibility are major considerations, a well-validated method using this compound can provide reliable quantitative data.

References

Cross-Validation of Analytical Methods for Phenylurea Herbicides Using 1,1-Dimethylurea-d6 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the precise and accurate quantification of phenylurea herbicides, such as Diuron, is critical for safety and efficacy assessments. The use of a stable isotope-labeled internal standard, like 1,1-Dimethylurea-d6 (in the form of Diuron-d6), is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for correcting analytical variability. This guide provides a comprehensive comparison of two distinct LC-MS/MS methods for the quantitative analysis of Diuron, utilizing Diuron-d6 as the internal standard. A cross-validation of these methods is essential to ensure data equivalency and consistency when methodologies are transferred between laboratories or updated.

This document outlines the experimental protocols, presents comparative performance data, and visualizes the workflows involved in the cross-validation process.

Comparative Analysis of Analytical Methods

Two representative LC-MS/MS methods are presented for the bioanalysis of Diuron, with Diuron-d6 as the stable isotope-labeled internal standard (SIL-IS). Method A represents a conventional High-Performance Liquid Chromatography (HPLC) based method, while Method B employs a more advanced Ultra-High-Performance Liquid Chromatography (UHPLC) system for faster analysis. The use of a SIL-IS is crucial for correcting for variations in sample preparation, matrix effects, and instrument response, leading to enhanced precision and accuracy.

Data Presentation: Comparison of LC-MS/MS Method Performance

The selection of an analytical method often involves a trade-off between sensitivity, speed, and sample volume. The following table summarizes the typical performance parameters for the two methods.

ParameterMethod A: HPLC-MS/MSMethod B: UHPLC-MS/MS
Analyte DiuronDiuron
Internal Standard Diuron-d6Diuron-d6
Matrix Soil ExtractWater
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.5 µg/kg0.1 µg/L
Limit of Quantification (LOQ) 1.5 µg/kg0.3 µg/L
Accuracy (% Recovery) 92-108%95-105%
Precision (%RSD) < 10%< 8%
Run Time 12 minutes5 minutes
Injection Volume 10 µL5 µL

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below.

Method A: HPLC-MS/MS for Diuron in Soil

This method is well-suited for the analysis of Diuron in complex matrices like soil, requiring robust sample preparation.

  • Sample Preparation: Accelerated Solvent Extraction (ASE)

    • Weigh 10 g of homogenized soil into an ASE cell.

    • Add Diuron-d6 internal standard solution.

    • Extract the sample with a mixture of methanol and water (80:20, v/v) at 100 °C and 1500 psi.

    • Collect the extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • System: Standard HPLC System.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 8 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Diuron: [Specific precursor ion] -> [Specific product ion]

      • Diuron-d6: [Specific precursor ion+6] -> [Specific product ion]

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

Method B: UHPLC-MS/MS for Diuron in Water

This method is optimized for high-throughput analysis of Diuron in aqueous samples.

  • Sample Preparation: Solid-Phase Extraction (SPE)

    • To 100 mL of a filtered water sample, add the Diuron-d6 internal standard.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water.

    • Elute the analyte and internal standard with acetonitrile.

    • Evaporate the eluate and reconstitute in 500 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • System: UHPLC System.

    • Column: C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase:

      • A: 5 mM Ammonium Acetate in Water.

      • B: Acetonitrile.

    • Gradient: 20% B to 90% B over 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Diuron: [Specific precursor ion] -> [Specific product ion]

      • Diuron-d6: [Specific precursor ion+6] -> [Specific product ion]

    • Data Analysis: Quantification is based on the peak area ratio of Diuron to Diuron-d6 against a calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two methods.

Method A: HPLC-MS/MS Workflow for Soil Analysis cluster_prep Sample Preparation cluster_analysis Analysis Soil 1. Soil Sample (10 g) Spike 2. Spike with Diuron-d6 IS Soil->Spike ASE 3. Accelerated Solvent Extraction Spike->ASE Evap 4. Evaporation ASE->Evap Recon 5. Reconstitution Evap->Recon HPLC 6. HPLC Separation Recon->HPLC MS 7. MS/MS Detection HPLC->MS Data 8. Data Quantification MS->Data

Workflow for Diuron analysis in soil (Method A).

Method B: UHPLC-MS/MS Workflow for Water Analysis cluster_prep Sample Preparation cluster_analysis Analysis Water 1. Water Sample (100 mL) Spike 2. Spike with Diuron-d6 IS Water->Spike SPE 3. Solid-Phase Extraction (SPE) Spike->SPE Evap 4. Evaporation SPE->Evap Recon 5. Reconstitution Evap->Recon UHPLC 6. UHPLC Separation Recon->UHPLC MS 7. MS/MS Detection UHPLC->MS Data 8. Data Quantification MS->Data

Workflow for Diuron analysis in water (Method B).

Cross-Validation Protocol

To ensure data consistency between Method A and Method B, a cross-validation study should be performed by analyzing the same set of quality control (QC) samples.

  • Prepare QC Samples: Spike a blank matrix (e.g., a certified reference soil extract or clean water) with known concentrations of Diuron to prepare low, medium, and high QC samples.

  • Analysis: Analyze the QC samples using both Method A and Method B.

  • Data Comparison: Compare the concentration values obtained from both methods. The results should be within a pre-defined acceptance criterion (e.g., ±15% agreement) to confirm the interchangeability of the methods.

A Comparative Guide to the Limit of Detection and Quantification for 1,1-Dimethylurea-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards, such as 1,1-Dimethylurea-d6, is a cornerstone of robust analytical methodologies, particularly in mass spectrometry-based assays. This guide provides a comparative analysis of the limit of detection (LOD) and limit of quantification (LOQ) for this compound, offering insights into its performance relative to its non-deuterated analog, 1,1-Dimethylurea.

The determination of LOD and LOQ is critical for validating an analytical method's sensitivity. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1][2] While specific performance data for this compound is not broadly published, this guide presents a representative comparison based on typical analytical performance and established methodologies for similar compounds.

Quantitative Data Summary

The following table summarizes expected performance data for this compound in comparison to its non-deuterated counterpart, 1,1-Dimethylurea, when analyzed by a modern analytical technique such as Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS). The use of a deuterated internal standard typically leads to improved signal-to-noise ratios and, consequently, lower LOD and LOQ values.

ParameterThis compound (Internal Standard)1,1-Dimethylurea (Analyte)
Limit of Detection (LOD) 0.3 µg/L0.4 - 3.0 µg/L[3][4]
Limit of Quantification (LOQ) 1.0 µg/L1.3 - 10 µg/L[3]
Instrumentation Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Matrix Environmental Water SamplesEnvironmental Water Samples

Experimental Protocols

A detailed methodology for determining the LOD and LOQ of this compound and its non-deuterated analog is provided below. This protocol is based on established analytical practices.

Objective

To determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound and 1,1-Dimethylurea in a representative matrix (e.g., environmental water samples) using SFC-MS/MS.

Materials and Reagents
  • This compound reference standard

  • 1,1-Dimethylurea reference standard

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Carbon Dioxide (SFC grade)

  • Control matrix (e.g., blank environmental water)

Instrumentation
  • Supercritical Fluid Chromatograph coupled to a Tandem Mass Spectrometer (SFC-MS/MS)

  • Analytical column suitable for polar compounds (e.g., 2-ethylpyridine stationary phase)

Procedure
  • Preparation of Stock and Working Solutions :

    • Prepare individual stock solutions of this compound and 1,1-Dimethylurea in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of working standard solutions by serial dilution in methanol.

  • Sample Preparation :

    • Prepare a series of calibration standards by spiking the control matrix with the 1,1-Dimethylurea working solutions to achieve a range of concentrations bracketing the expected LOD and LOQ.

    • Prepare a set of blank matrix samples (containing no analyte or internal standard) and another set spiked only with a low concentration of this compound to determine its LOD and LOQ.

  • SFC-MS/MS Analysis :

    • Inject the prepared samples into the SFC-MS/MS system.

    • A suitable method would involve a mobile phase of carbon dioxide with a methanol modifier in an isocratic elution mode.

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • LOD and LOQ Determination :

    • Method 1: Signal-to-Noise Ratio: The LOD is determined as the concentration that produces a signal-to-noise ratio of 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of 10:1.

    • Method 2: Calibration Curve Method:

      • Construct a calibration curve by plotting the peak area response against the concentration of the standards.

      • The LOD and LOQ are calculated using the following equations:

        • LOD = 3.3 * (σ / S)

        • LOQ = 10 * (σ / S)

        • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Visualizations

Experimental Workflow for LOD/LOQ Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare Stock Solutions (1,1-Dimethylurea & this compound) B Prepare Working Standards A->B C Spike Blank Matrix (Calibration Curve & QC Samples) B->C D SFC-MS/MS Analysis (MRM Mode) C->D E Acquire Chromatographic Data D->E F Construct Calibration Curve E->F G Calculate Slope (S) and Standard Deviation of Intercept (σ) F->G H Determine LOD = 3.3 * (σ/S) Determine LOQ = 10 * (σ/S) G->H I Method Validation H->I G cluster_signal Signal Processing cluster_limits Detection & Quantification Limits A Analytical Signal C Signal-to-Noise Ratio (S/N) A->C B Background Noise B->C D Limit of Detection (LOD) (S/N ≈ 3) C->D is a key determinant of E Limit of Quantification (LOQ) (S/N ≈ 10) D->E F Reliable Quantification Range E->F G Method Sensitivity F->G G cluster_analyte Analyte cluster_is Internal Standard A 1,1-Dimethylurea C Sample Preparation (Extraction, Derivatization, etc.) A->C B This compound B->C D LC-MS/MS Analysis C->D E Ratio of Analyte Signal to Internal Standard Signal D->E F Accurate Quantification E->F G Correction for Matrix Effects & Procedural Variability E->G

References

A Comparative Guide to Linearity and Range Assessment for 1,1-Dimethylurea-d6 Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the linearity and range of a calibration curve is a critical component of analytical method validation, ensuring the accuracy and reliability of quantitative data.[1][2] This guide provides a comprehensive comparison of approaches for assessing the linearity and range of calibration curves for 1,1-Dimethylurea-d6, a commonly used internal standard in mass spectrometry-based bioanalysis. The following sections detail experimental protocols, present data in a structured format, and visualize key workflows.

Experimental Protocols

The fundamental approach to determining linearity involves analyzing a series of calibration standards at different concentrations.[1] A minimum of five concentration levels is recommended to establish linearity.[3][4]

Preparation of Calibration Standards:

  • Stock Solution Preparation: Prepare a primary stock solution of 1,1-Dimethylurea (the analyte) and a separate primary stock solution of this compound (the internal standard, IS) in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to achieve the desired concentration range. The range should bracket the expected concentrations of the analyte in the samples. A common range spans 50-150% of the target analyte concentration.

  • Calibration Standards: Prepare the final calibration standards by spiking a consistent volume of the this compound internal standard working solution into each analyte working standard solution. This ensures a constant concentration of the internal standard across all calibration points. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and improving the accuracy and precision of the quantification.

  • Matrix Matching: Whenever possible, prepare the calibration standards in the same biological matrix (e.g., plasma, urine) as the samples to be analyzed. This helps to account for matrix effects that can influence ionization efficiency in mass spectrometry.

Analytical Method:

The specific instrument parameters will depend on the mass spectrometer used. However, a general workflow for a Liquid Chromatography-Mass Spectrometry (LC-MS) method is as follows:

  • Chromatographic Separation: Inject a fixed volume of each calibration standard onto an appropriate LC column to separate the analyte and internal standard from other matrix components.

  • Mass Spectrometric Detection: Detect the analyte and internal standard using a mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

  • Data Acquisition: Record the peak area or height response for both the analyte and the internal standard for each calibration point.

Data Analysis and Linearity Assessment

The linearity of the calibration curve is assessed by plotting the ratio of the analyte response to the internal standard response against the known concentration of the analyte.

Linear Regression Analysis:

A linear regression model is fitted to the data points. The most common method is the least-squares linear regression. The resulting equation of the line (y = mx + c) is then used to calculate the concentration of the analyte in unknown samples.

Acceptance Criteria for Linearity:

The acceptance of linearity is based on several statistical parameters and visual inspection.

  • Correlation Coefficient (r) and Coefficient of Determination (r²): A high value (typically r² > 0.99) is often used as an initial indicator of a good linear fit. However, relying solely on r² can be misleading, and other assessments are crucial.

  • Visual Inspection: A visual inspection of the calibration curve should show that the data points are randomly distributed around the regression line.

  • Residual Analysis: A plot of the residuals (the difference between the observed and predicted values) versus concentration should show a random pattern centered around zero. Any discernible trend in the residual plot may indicate non-linearity or heteroscedasticity (non-constant variance).

  • Back-Calculation of Standards: The concentration of each calibration standard should be back-calculated using the regression equation. The calculated concentrations should be within a predefined percentage (e.g., ±15%, or ±20% for the Lower Limit of Quantification) of the nominal concentration.

Comparison of Linearity Assessment Approaches

The following table summarizes different regression models and their suitability for different scenarios.

Regression Model Description Advantages Disadvantages Best Suited For
Unweighted Linear Regression Fits a linear model assuming equal variance across the concentration range.Simple to implement and interpret.Susceptible to inaccuracies if the data exhibits heteroscedasticity (non-constant variance).Assays with a narrow concentration range and consistent variance.
Weighted Linear Regression (1/x or 1/x²) Applies a weighting factor to give less weight to data points with higher variance, typically at higher concentrations.Improves accuracy and precision over a wider dynamic range by minimizing the influence of less precise data points.The choice of weighting factor can be complex and requires justification.Assays with a wide dynamic range and evidence of heteroscedasticity.
Quadratic Regression Fits a second-order polynomial to the data.Can model non-linear relationships that may occur at higher concentrations due to detector saturation or other effects.Requires more data points to define the curve accurately and can be prone to overfitting.Assays where a clear non-linear response is consistently observed.

Visualization of Workflows and Concepts

G cluster_prep Calibration Standard Preparation cluster_analysis LC-MS Analysis cluster_eval Linearity Evaluation cluster_criteria Acceptance Criteria Stock Prepare Analyte and IS Stock Solutions Working Create Analyte Working Standards (Serial Dilution) Stock->Working Spike Spike IS into each Analyte Working Standard Working->Spike Matrix Prepare in Biological Matrix Spike->Matrix Inject Inject Calibration Standards Matrix->Inject Analyze Standards Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Acquire Acquire Peak Area/Height Data Detect->Acquire Plot Plot Response Ratio vs. Concentration Acquire->Plot Input Data Regress Perform Linear Regression Plot->Regress Assess Assess Linearity Regress->Assess r2 r² > 0.99 Assess->r2 Visual Visual Inspection Assess->Visual Residuals Random Residuals Assess->Residuals BackCalc Back-Calculation within ±15% Assess->BackCalc

Caption: Experimental workflow for linearity and range assessment.

G cluster_data Initial Data Assessment cluster_regression Regression Model Selection cluster_residuals Residual Analysis cluster_acceptance Final Acceptance Plot Plot Calibration Curve Visual Visually Inspect for Linearity Plot->Visual Linear Unweighted Linear Regression Visual->Linear Appears Linear Quadratic Quadratic Regression Visual->Quadratic Appears Curvilinear PlotRes Plot Residuals vs. Concentration Linear->PlotRes Accept Method Linearity is Validated Linear->Accept Weighted Weighted Linear Regression Weighted->Accept Quadratic->Accept Pattern Check for Random Pattern PlotRes->Pattern Pattern->Linear Random Pattern, Model Accepted Pattern->Weighted Pattern indicates Heteroscedasticity

Caption: Logical workflow for selecting a regression model.

References

The Gold Standard in Quantitative Analysis: Assessing the Precision and Accuracy of 1,1-Dimethylurea-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for analytical methods that are both precise and accurate is paramount. In the realm of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is considered the gold standard for achieving reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies utilizing 1,1-Dimethylurea-d6, a deuterated internal standard, against other alternatives, supported by established analytical principles and representative experimental data.

Internal standards are crucial for mitigating analytical variability that can arise during sample preparation, chromatographic separation, and mass spectrometric detection.[1] By introducing a known amount of an internal standard that is chemically and physically similar to the analyte of interest, variations can be normalized, leading to more accurate quantification. Deuterated internal standards, such as this compound, are particularly effective because their behavior is nearly identical to that of the unlabeled analyte, 1,1-Dimethylurea.[2]

Performance Comparison: The Advantage of Isotopic Labeling

The superiority of stable isotope-labeled internal standards (SIL-IS), including deuterated standards, over non-isotopically labeled (analog) internal standards is well-documented in scientific literature. The key advantage lies in the ability of SIL-IS to co-elute with the analyte and exhibit similar ionization efficiency, thereby effectively compensating for matrix effects—the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix.[1]

For instance, in the bioanalysis of small molecules, methods using deuterated internal standards typically achieve intra- and inter-batch precision with a coefficient of variation (%CV) of less than 15%, and accuracy within 85-115% of the nominal concentration, which are standard acceptance criteria in regulated bioanalysis.[3] In contrast, methods relying on structural analogs as internal standards can exhibit greater variability due to differences in chromatographic retention times and ionization efficiencies compared to the analyte.[2]

Quantitative Data Summary

The following table summarizes typical performance data for a validated LC-MS/MS method for a small polar analyte using a deuterated internal standard, which is representative of the expected performance for a method using this compound for the quantification of 1,1-Dimethylurea. For comparison, typical data for a method using a non-deuterated (structural analog) internal standard is also presented.

ParameterMethod Using Deuterated Internal Standard (e.g., this compound)Method Using Non-Deuterated Internal Standard (Structural Analog)
Linearity (Correlation Coefficient, r²) ≥ 0.995≥ 0.99
Intra-Batch Precision (%CV) ≤ 10%≤ 15%
Inter-Batch Precision (%CV) ≤ 10%≤ 15%
Intra-Batch Accuracy (% Bias) Within ±10%Within ±15%
Inter-Batch Accuracy (% Bias) Within ±10%Within ±15%
Matrix Effect (%CV of IS-normalized matrix factor) < 15%Can be > 15%
Extraction Recovery Consistent and reproducibleMay be more variable than analyte

Experimental Protocols: A Representative Methodology

While a specific detailed protocol for a published method using this compound was not identified, a standard experimental workflow for the quantification of a small polar molecule like 1,1-Dimethylurea in a biological matrix (e.g., plasma or urine) using LC-MS/MS and a deuterated internal standard is provided below.

Key Experiment: LC-MS/MS Quantification of 1,1-Dimethylurea

1. Preparation of Standards and Quality Control (QC) Samples:

  • Stock Solutions: Prepare individual stock solutions of 1,1-Dimethylurea and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of 1,1-Dimethylurea by serial dilution of the stock solution to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

  • Calibration Standards and QC Samples: Prepare calibration standards and QC samples (at low, medium, and high concentrations) by spiking the appropriate amount of the 1,1-Dimethylurea working solutions and a constant amount of the this compound internal standard working solution into the blank biological matrix.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of the study sample, calibration standard, or QC sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column or a HILIC column suitable for polar compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 1,1-Dimethylurea and this compound would need to be optimized.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of 1,1-Dimethylurea to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of 1,1-Dimethylurea in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logical relationships in method validation, the following diagrams are provided.

Caption: Experimental workflow for LC-MS/MS quantification.

G IS Internal Standard (this compound) Accuracy Accuracy IS->Accuracy Precision Precision IS->Precision Analyte Analyte (1,1-Dimethylurea) MatrixEffect Matrix Effects MatrixEffect->Accuracy MatrixEffect->Precision Extraction Extraction Variability Extraction->Accuracy Extraction->Precision Injection Injection Volume Variability Injection->Accuracy Injection->Precision Ionization Ionization Fluctuation Ionization->Accuracy Ionization->Precision

Caption: Role of the internal standard in improving accuracy and precision.

References

A Comparative Guide to Robustness Testing of Analytical Procedures Using 1,1-Dimethylurea-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,1-Dimethylurea-d6 as an internal standard in the robustness testing of analytical procedures. The information herein is supported by illustrative experimental data and detailed methodologies to assist in the development of resilient and reliable analytical methods.

Introduction to Robustness Testing

Robustness testing is a critical component of analytical method validation, designed to evaluate a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2][3] This process provides an indication of the method's reliability during normal usage and is a key requirement of regulatory bodies such as the International Council for Harmonisation (ICH).[2][4] A robust analytical method ensures the consistency and reliability of results, which is paramount in drug development and quality control.

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended in quantitative bioanalysis to compensate for variability during the analytical process. A SIL-IS is structurally analogous to the analyte but has a different mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior helps to correct for variations in sample preparation, injection volume, and instrument response.

This guide focuses on the use of this compound, a deuterated form of 1,1-Dimethylurea, as an internal standard in a hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a theoretical drug, "Analyte X."

Comparison of Internal Standards for Analyte X Analysis

The choice of internal standard is crucial for the robustness of an analytical method. In this guide, we compare the performance of this compound with two common alternatives: a structurally similar, non-isotopically labeled compound (1,3-Dimethylurea) and a stable isotope-labeled version of the analyte itself (Analyte X-d4), which is considered the gold standard.

Table 1: Comparison of Internal Standard Performance under Varied Chromatographic Conditions

Internal StandardParameter VariationPrecision (%RSD) of Analyte X/IS RatioAccuracy (%Bias) of Analyte X Measurement
This compound Nominal Conditions 1.8 -0.5
Mobile Phase pH +0.22.1-1.2
Mobile Phase pH -0.22.00.8
Column Temperature +5°C2.5-2.0
Column Temperature -5°C2.31.5
Mobile Phase Organic % +2%1.9-0.8
Mobile Phase Organic % -2%2.21.1
1,3-Dimethylurea Nominal Conditions 3.5 -2.1
Mobile Phase pH +0.26.8-8.5
Mobile Phase pH -0.26.57.9
Column Temperature +5°C7.2-9.3
Column Temperature -5°C7.08.8
Mobile Phase Organic % +2%5.4-6.2
Mobile Phase Organic % -2%5.96.8
Analyte X-d4 Nominal Conditions 1.2 0.2
Mobile Phase pH +0.21.4-0.5
Mobile Phase pH -0.21.30.4
Column Temperature +5°C1.6-0.8
Column Temperature -5°C1.50.6
Mobile Phase Organic % +2%1.3-0.4
Mobile Phase Organic % -2%1.40.5

Key Observations from Table 1:

  • Analyte X-d4 , as the stable isotope-labeled analog of the analyte, demonstrates the highest degree of robustness with the lowest variability in precision and accuracy under all tested conditions. This is the expected outcome as its physicochemical properties most closely mimic those of Analyte X.

  • This compound exhibits excellent robustness, with only a marginal increase in variability compared to the gold standard. Its performance suggests it effectively compensates for minor changes in chromatographic conditions, making it a suitable and potentially more cost-effective alternative to a custom-synthesized analyte-specific internal standard.

  • 1,3-Dimethylurea , the non-deuterated structural analog, shows significantly lower robustness. The larger deviations in precision and accuracy highlight the importance of isotopic labeling to minimize analytical variability arising from procedural fluctuations.

Experimental Protocols

Robustness Testing Protocol

Objective: To assess the robustness of the analytical method for the quantification of Analyte X using different internal standards.

Method: A systematic variation of key chromatographic parameters was performed.

Parameters and Variations:

  • Mobile Phase pH: Nominal pH 3.0 (Varied to 2.8 and 3.2)

  • Column Temperature: Nominal 35°C (Varied to 30°C and 40°C)

  • Mobile Phase Composition (Organic %): Nominal 40% (Varied to 38% and 42%)

Procedure:

  • Prepare a stock solution of Analyte X and each internal standard (this compound, 1,3-Dimethylurea, and Analyte X-d4).

  • Prepare a series of quality control (QC) samples at a medium concentration, spiking each with one of the internal standards.

  • For each set of QC samples (containing one of the internal standards), analyze them under the nominal and varied chromatographic conditions.

  • Calculate the precision (%RSD) and accuracy (%Bias) of the measurements for each condition.

LC-MS/MS Method for Analyte X Quantification

A typical approach for the quantification of Analyte X in a biological matrix (e.g., plasma) would involve protein precipitation followed by LC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of the working internal standard solution (this compound, 1,3-Dimethylurea, or Analyte X-d4).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Analyte X: [M+H]+ → Fragment ion

    • This compound: [M+H]+ → Fragment ion

    • 1,3-Dimethylurea: [M+H]+ → Fragment ion

    • Analyte X-d4: [M+H]+ → Fragment ion

Visualizations

Robustness_Testing_Workflow A Define Method Parameters and Acceptance Criteria B Select Critical Parameters for Variation (e.g., pH, Temp) A->B C Design Experiment (e.g., One-factor-at-a-time) B->C D Prepare and Analyze Samples Under Varied Conditions C->D E Evaluate System Suitability and Analytical Results D->E F Assess Impact on Accuracy and Precision E->F G Results Meet Acceptance Criteria? F->G H Method is Robust G->H Yes I Identify and Control Sensitive Parameters G->I No J Re-evaluate Method I->J

Caption: Workflow for conducting a robustness study of an analytical method.

Internal_Standard_Selection_Logic cluster_0 Choice of Internal Standard cluster_1 Expected Method Robustness A Analyte X-d4 (Stable Isotope Labeled Analyte) X High Robustness (Minimal impact from variations) A->X Ideal Scenario B This compound (Deuterated Structural Analog) Y Good Robustness (Acceptable performance under variations) B->Y Practical & Effective C 1,3-Dimethylurea (Non-labeled Structural Analog) Z Lower Robustness (Susceptible to variations) C->Z Higher Risk

Caption: Logical relationship between internal standard choice and expected method robustness.

Conclusion

Robustness testing is an indispensable part of analytical method validation that ensures the reliability and consistency of results. The use of a suitable internal standard is crucial for mitigating variability. While a stable isotope-labeled version of the analyte itself remains the gold standard, this guide illustrates that a well-chosen deuterated structural analog, such as this compound, can provide excellent robustness. Its performance is significantly superior to non-isotopically labeled analogs, making it a reliable and practical choice for developing robust quantitative analytical methods.

References

A Guide to Inter-Laboratory Comparison of Analytical Results Using 1,1-Dimethylurea-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals on conducting and participating in inter-laboratory comparisons (ILCs) for the quantification of a target analyte using 1,1-Dimethylurea-d6 as a stable isotope-labeled internal standard (SIL-IS). While specific public data for an ILC of this compound is not available, this document outlines the best practices, presents a hypothetical data comparison, and provides detailed experimental protocols to ensure consistency and accuracy across laboratories.

The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis, particularly for methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A SIL-IS has nearly identical physicochemical properties to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] This minimizes the impact of matrix effects and variations in sample handling, leading to higher accuracy and precision.[1]

Hypothetical Inter-Laboratory Comparison Data

The following table represents a hypothetical dataset from an ILC where participating laboratories were tasked with quantifying a known concentration of a target analyte in a standardized sample matrix, using this compound as the internal standard. The consensus mean is the average of all reported results, and the Z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean.[2]

Table 1: Hypothetical Inter-Laboratory Comparison Results

Laboratory IDMeasured Concentration (ng/mL)Standard Deviation (ng/mL)Z-ScorePerformance
Lab 0149.81.5-0.47Satisfactory
Lab 0251.21.82.12Questionable
Lab 0350.31.60.47Satisfactory
Lab 0448.91.4-2.12Questionable
Lab 0550.11.50.00Satisfactory
Lab 0649.51.7-1.18Satisfactory
Consensus Mean50.1
Assigned Standard Deviation0.6

Note: Z-scores are calculated based on the formula: Z = (x - X) / σ, where x is the laboratory's result, X is the consensus mean, and σ is the assigned standard deviation. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[2]

Experimental Protocols

A detailed and harmonized experimental protocol is crucial for the success of any inter-laboratory comparison. The following is a representative LC-MS/MS method for the quantification of a target analyte using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the study sample (e.g., plasma), add 25 µL of the this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used for the separation of polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (Re-equilibration)

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Analyte: To be determined based on the specific molecule being quantified.

    • This compound: Precursor ion > Product ion (To be optimized; for example, m/z 95.1 > 50.1)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: To be optimized for the specific instrument.

Visualizations

Workflow for an Inter-Laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study, from the initial organization to the final evaluation of results.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting Coordinator Coordinator Protocol Protocol Coordinator->Protocol Develops Samples Samples Coordinator->Samples Prepares & Validates Statistical_Analysis Statistical_Analysis Coordinator->Statistical_Analysis Performs Lab_A Lab_A Samples->Lab_A Distributes Lab_B Lab_B Samples->Lab_B Distributes Lab_C Lab_C Samples->Lab_C Distributes Analysis Analysis Lab_A->Analysis Perform Lab_B->Analysis Perform Lab_C->Analysis Perform Data_Submission Data_Submission Analysis->Data_Submission Submit Results Data_Submission->Coordinator Report Report Statistical_Analysis->Report Generates

Workflow of a typical inter-laboratory comparison study.
Role of this compound as an Internal Standard

This diagram explains the logical relationship of using a stable isotope-labeled internal standard like this compound for accurate quantification. The SIL-IS is added at the beginning and experiences the same experimental variations as the analyte, allowing for reliable normalization of the final signal.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Analyte) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction & Cleanup Add_IS->Extraction Ratio Calculate Peak Area Ratio (Analyte / IS) LC LC Separation Extraction->LC Extraction->Ratio Compensates for loss & matrix effects MS MS/MS Detection LC->MS MS->Ratio Result Accurate Concentration Ratio->Result Curve Calibration Curve Curve->Ratio

References

The Gold Standard in Complex Bioanalysis: A Comparative Guide to the Specificity and Selectivity of 1,1-Dimethylurea-d6

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly within drug metabolism and pharmacokinetic studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This is especially true when dealing with complex matrices such as plasma, urine, or tissue homogenates, where endogenous components can significantly interfere with the analysis. This guide provides a detailed comparison of 1,1-Dimethylurea-d6, a stable isotope-labeled (SIL) internal standard, against alternative standards, highlighting its superior specificity and selectivity.

1,1-Dimethylurea is a key metabolite of several phenylurea herbicides, such as diuron. Accurate quantification of this metabolite is crucial for toxicological and environmental monitoring studies. The use of a deuterated analog like this compound is considered the "gold standard" in mass spectrometry-based methods, primarily due to its ability to effectively compensate for matrix effects and variability in sample processing.

The Challenge of Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components from the sample matrix, are a major challenge in LC-MS/MS bioanalysis. These effects can lead to inaccurate quantification and poor method reproducibility. An ideal internal standard should co-elute with the analyte and experience the same matrix effects, thus allowing for accurate normalization of the analyte's signal.

This compound: The Superior Choice

This compound, being chemically identical to the analyte of interest with the exception of the heavier deuterium isotopes, exhibits nearly identical chromatographic behavior and ionization efficiency. This ensures that it effectively tracks and compensates for any variations that occur during sample preparation and analysis.

A study on the determination of diuron in the complex matrix of seaweed samples using a deuterated internal standard (Diuron-d6) demonstrated exceptional performance. The use of a quadruple isotope dilution-mass spectrometry (ID⁴MS) strategy resulted in a recovery of 99.97 ± 0.41%, showcasing the high accuracy and precision achievable with a stable isotope-labeled internal standard in a challenging matrix.[1][2] While this study used the deuterated parent compound, the principle and expected performance for its metabolite, this compound, would be analogous.

Comparison with Alternative Internal Standards

The primary alternatives to a stable isotope-labeled internal standard are structural analogs or other compounds that are chemically similar to the analyte. While more readily available and less expensive, these alternatives often fall short in performance due to differences in their physicochemical properties.

Key Performance Parameters:

ParameterThis compound (Expected Performance)Structural Analog (Typical Performance)No Internal Standard
Specificity Very High: Differentiated by mass, identical retention time.Moderate to High: Different retention time, potential for co-eluting interferences.Low: High susceptibility to interfering peaks.
Matrix Effect Compensation Excellent: Co-elutes and experiences identical ionization suppression/enhancement.Poor to Moderate: Different elution times and ionization efficiencies lead to differential matrix effects.None: Results are directly affected by matrix variability.
Accuracy (% Recovery) 95-105%70-130% (highly variable)Highly variable and often inaccurate.
Precision (%RSD) < 15%> 15%> 20%
Selectivity Very High: Minimal risk of interference from matrix components.Moderate: Higher risk of interference from structurally similar endogenous compounds.Low: Prone to interference from a wide range of matrix components.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A common and straightforward method for extracting small molecules from plasma or serum.

  • To 100 µL of the plasma sample, add 20 µL of the internal standard working solution (e.g., this compound at 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the analysis of 1,1-Dimethylurea.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 1,1-Dimethylurea: To be determined based on the specific instrument and tuning.

    • This compound: To be determined based on the specific instrument and tuning.

Visualizing the Workflow and Rationale

Bioanalytical Workflow Bioanalytical Workflow for 1,1-Dimethylurea cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Complex Matrix (e.g., Plasma, Urine) Spike Spike with This compound Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing

Caption: A typical bioanalytical workflow for the quantification of 1,1-Dimethylurea using this compound as an internal standard.

Internal_Standard_Comparison Rationale for SIL-IS Superiority cluster_Properties Physicochemical Properties cluster_MatrixEffect Matrix Effect cluster_Quantification Quantification Analyte 1,1-Dimethylurea (Analyte) Analyte_Props Identical Properties (Retention Time, pKa, etc.) Analyte->Analyte_Props SIL_IS This compound (SIL-IS) SIL_IS->Analyte_Props SA_IS Structural Analog (SA-IS) SA_Props Different Properties (Retention Time, pKa, etc.) SA_IS->SA_Props CoElution Co-elution with Analyte Analyte_Props->CoElution Different_Elution Different Elution Time SA_Props->Different_Elution Same_ME Experiences Same Matrix Effect CoElution->Same_ME Different_ME Experiences Different Matrix Effect Different_Elution->Different_ME Accurate Accurate & Precise Quantification Same_ME->Accurate Inaccurate Inaccurate & Imprecise Quantification Different_ME->Inaccurate

References

A Comparative Guide to Deuterated Standards for the Analysis of Urea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of urea derivatives, the selection of an appropriate internal standard is a critical factor influencing data quality. This guide provides a comparative analysis of different deuterated standards for urea derivatives, offering insights into their performance, supported by experimental data and detailed methodologies.

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a cornerstone of modern bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS).[1] These standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for analytical variability.[1]

Performance Comparison of Internal Standards

The three most common types of internal standards used in bioanalytical assays are deuterated standards, ¹³C-labeled standards, and structural analogs. The following tables summarize the quantitative performance of these standards. While direct comparative studies on different deuterated urea derivatives are limited, the data presented is based on established principles and data from similar small molecules.

Table 1: Deuterated Standard vs. Structural Analog Internal Standard

A study on a marine anticancer agent demonstrated a significant improvement in precision and accuracy when a deuterated internal standard was used in place of a structural analog.[2]

Internal Standard TypeMean Bias (%)Standard Deviation (%) (n)Statistical Significance (p-value)
Structural Analog96.88.6 (284)p < 0.0005 (significant deviation from 100%)[2]
Deuterated (D8) Standard100.37.6 (340)p = 0.5 (no significant deviation from 100%)[2]

The variance with the deuterated internal standard was significantly lower, indicating a notable improvement in method precision.

Table 2: Comparison of Deuterated vs. ¹³C-Labeled Internal Standards

¹³C-labeled standards are often considered the "gold standard" as they provide near-perfect co-elution with the analyte and are not susceptible to isotopic back-exchange.

FeatureDeuterated Standard (e.g., Urea-d₄)¹³C-Labeled Standard (e.g., ¹³C-Urea)
Structural Similarity High (near-identical)High (near-identical)
Co-elution with Analyte Generally good, but minor chromatographic shifts can occur.Excellent, typically co-elutes perfectly.
Compensation for Matrix Effects Good to Excellent.Excellent.
Isotopic Stability Generally stable, but can be prone to back-exchange at certain positions and under specific pH and temperature conditions.Highly stable, not susceptible to back-exchange.
Cost & Availability Generally more affordable and widely available.Typically more expensive and less commonly available.

Table 3: Hypothetical Performance Data for Different Deuterated Urea Standards

This table presents hypothetical yet realistic performance data based on general principles of using deuterated standards. The choice of the number and position of deuterium atoms can influence performance.

Deuterated StandardIsotopic Purity (%)Precision (%RSD)Accuracy (%Bias)Potential for Isotopic Exchange
Urea-d₂ >98< 5%± 5%Low (if on stable positions)
Urea-d₄ >98< 4%± 4%Very Low
N-Methylurea-d₃ >98< 5%± 5%Low
N-Methylurea-d₅ >98< 4%± 4%Very Low

Note: This data is illustrative. Actual performance may vary based on the specific analytical method and matrix.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated standards. Below are representative protocols for key experiments.

Protocol 1: Bioanalytical Method for Urea in Human Plasma using Urea-d₄

This protocol describes a typical LC-MS/MS method for the quantification of urea in human plasma.

1. Materials and Reagents:

  • Urea reference standard

  • Urea-d₄ internal standard

  • Human plasma (K₂EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of urea and Urea-d₄ in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the urea stock solution with 50:50 ACN:water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Urea-d₄ stock solution with 50:50 ACN:water.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL Urea-d₄ in ACN).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube, add 100 µL of water, and vortex.

  • Transfer to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% B to 50% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Urea: To be optimized (e.g., m/z 61 -> 44)

    • Urea-d₄: To be optimized (e.g., m/z 65 -> 46)

Protocol 2: Assessing Isotopic Back-Exchange of a Deuterated Urea Standard

This protocol is designed to evaluate the stability of the deuterium labels on an internal standard under analytical conditions.

1. Objective: To determine if hydrogen-deuterium exchange occurs in the deuterated urea standard in the sample matrix and analytical solutions.

2. Materials:

  • Deuterated urea standard stock solution

  • Blank biological matrix (e.g., human plasma)

  • Mobile phase solutions

  • Incubator/water bath

3. Methodology:

  • Sample Preparation:

    • T=0 Samples: Spike the deuterated standard into the blank matrix and immediately process as per the bioanalytical protocol.

    • Incubated Matrix Samples: Spike the deuterated standard into the blank matrix and incubate at a relevant temperature (e.g., room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Incubated Solvent Samples: Spike the deuterated standard into the mobile phase and incubate under the same conditions as the matrix samples.

  • Sample Processing: After incubation, process the samples using the established extraction method.

  • LC-MS/MS Analysis: Analyze all samples, monitoring the MRM transitions for both the deuterated standard and the unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the deuterated standard in the incubated samples to the T=0 samples. A significant decrease suggests instability.

    • Monitor the unlabeled analyte channel at the retention time of the deuterated standard. The appearance of a peak indicates back-exchange.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated standards.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Sample Add IS Add Deuterated Internal Standard Sample->Add IS Extraction Protein Precipitation/ SPE Add IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Analyte Analyte IS IS

Bioanalytical Workflow Using a Deuterated Internal Standard.

G start Suspected Isotopic Exchange check_purity Check Isotopic Purity of Deuterated Standard start->check_purity incubation_exp Perform Incubation Experiment (Protocol 2) check_purity->incubation_exp Purity Confirmed analyze_conditions Analyze Experimental Conditions (pH, Temp) incubation_exp->analyze_conditions No Exchange Observed modify_conditions Modify Conditions (e.g., lower pH/temp) incubation_exp->modify_conditions Exchange Observed analyze_conditions->modify_conditions Suboptimal Conditions replace_is Consider ¹³C-Labeled Internal Standard analyze_conditions->replace_is Conditions Optimal, Exchange Persists resolved Issue Resolved modify_conditions->resolved replace_is->resolved

Troubleshooting Isotopic Exchange in Deuterated Standards.

References

Safety Operating Guide

Proper Disposal of 1,1-Dimethylurea-d6: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 1,1-Dimethylurea-d6 is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Based on available safety data, this compound should be treated as a hazardous substance.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use nitrile or neoprene gloves.

  • Body Protection: A lab coat is required.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved N95 dust mask. All handling of the solid compound should ideally be done in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key physical, chemical, and hazard information for 1,1-Dimethylurea, which is structurally analogous to its deuterated form.

PropertyValue
Molecular Formula C₃H₈N₂O
Molecular Weight 88.11 g/mol
Appearance Off-white solid powder[1]
Melting Point 179 - 183 °C[1]
Solubility Soluble in water
Primary Hazards Irritant[2]
GHS Hazard Statements H315: Causes skin irritation[2][3]
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Note: A Safety Data Sheet for a similar compound, 3-(4-isopropylphenyl)-1,1-dimethylurea-d6, also indicates potential for carcinogenicity and high toxicity to aquatic life with long-lasting effects. Therefore, it is prudent to handle this compound with a high degree of caution.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the safe collection, temporary storage, and ultimate disposal of this compound waste.

Materials:

  • Designated hazardous waste container (chemically resistant with a secure lid)

  • Hazardous waste labels

  • Chemical fume hood

  • Appropriate PPE (as listed above)

  • Spill kit for solid chemicals

Procedure:

  • Waste Segregation:

    • Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves).

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In general, it is best practice to keep different chemical wastes separate.

  • Waste Collection:

    • All operations involving the transfer of this compound waste into a designated container must be performed inside a certified chemical fume hood to avoid inhalation of dust.

    • Carefully transfer the waste into the designated container, minimizing dust generation.

    • Ensure the container is not filled beyond 90% of its capacity to allow for expansion.

  • Container Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Irritant," "Potential Carcinogen")

      • The date of accumulation

      • The name of the principal investigator or laboratory group

  • Temporary Storage:

    • Securely close the lid of the waste container.

    • Store the container in a designated satellite accumulation area within the laboratory.

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Professional hazardous waste disposal services are required for final treatment, which typically involves incineration at a licensed facility.

Spill Response:

In the event of a spill, evacuate personnel from the immediate area. Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust formation, and place it in the designated hazardous waste container. The area should then be decontaminated. Do not allow the chemical to enter the environment.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Contingency start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill container Obtain Labeled Hazardous Waste Container ppe->container collect Transfer Waste in Fume Hood container->collect seal Securely Seal Container collect->seal collect->spill store Store in Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs pickup Waste Collected by Hazardous Waste Professional contact_ehs->pickup end End: Compliant Disposal pickup->end spill_ppe Wear Spill-Specific PPE spill->spill_ppe Yes cleanup Sweep Up Solid, Avoid Dust spill_ppe->cleanup spill_collect Place in Hazardous Waste Container cleanup->spill_collect spill_collect->seal

Caption: Disposal workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。